1,3-Thiazole-5-carbonyl chloride
Description
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Properties
CAS No. |
41125-73-9 |
|---|---|
Molecular Formula |
C4H2ClNOS |
Molecular Weight |
147.58 g/mol |
IUPAC Name |
1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-2-8-3/h1-2H |
InChI Key |
PMENQTGYYHDXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of 1,3-Thiazole-5-Carbonyl Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectral characteristics of 1,3-thiazole-5-carbonyl chloride. Due to the limited availability of published experimental data for this specific compound, this document synthesizes information from analogous structures and fundamental spectroscopic principles to offer a robust predictive guide for researchers.
Introduction
1,3-Thiazole-5-carbonyl chloride is a reactive heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous pharmaceuticals, including anticancer agents and anti-inflammatory drugs.[1] The acyl chloride functional group makes it a versatile intermediate for the synthesis of a wide array of derivatives, such as amides, esters, and ketones, by providing an electrophilic site for nucleophilic acyl substitution. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-thiazole-5-carbonyl chloride, explaining the rationale behind the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1,3-thiazole-5-carbonyl chloride, both ¹H and ¹³C NMR will provide characteristic signals confirming the integrity of the thiazole ring and the presence of the carbonyl chloride moiety.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons on the thiazole ring. The chemical shifts of thiazole protons are influenced by the ring's aromaticity and the electronic effects of substituents.[2] The carbonyl chloride group at the C5 position is strongly electron-withdrawing, which will deshield the adjacent C4-H and, to a lesser extent, the C2-H.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Thiazole-5-Carbonyl Chloride
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.8 - 9.0 | Doublet | ~2-3 |
| H4 | 8.4 - 8.6 | Doublet | ~2-3 |
Predicted in CDCl₃ solvent.
The proton at the C2 position is anticipated to appear at a higher chemical shift due to its proximity to the electronegative nitrogen and sulfur atoms. The C4 proton's chemical shift will also be downfield due to the anisotropic effect of the adjacent carbonyl group. The coupling between H2 and H4 in a 1,3-thiazole system is typically small.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide evidence for the three carbon atoms of the thiazole ring and the carbonyl carbon. The chemical shifts are predicted based on data from unsubstituted thiazole and substituted derivatives.[3][4]
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Thiazole-5-Carbonyl Chloride
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C2 | 155 - 160 |
| C4 | 145 - 150 |
| C5 | 135 - 140 |
Predicted in CDCl₃ solvent.
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The C2 and C4 carbons will also be significantly downfield due to the heteroatoms and the aromatic nature of the ring. The C5 carbon, being substituted with the carbonyl chloride, will also be in the aromatic region but at a relatively upfield position compared to C2 and C4.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,3-thiazole-5-carbonyl chloride in ~0.7 mL of deuterated chloroform (CDCl₃). As acyl chlorides are moisture-sensitive, ensure the use of a dry NMR tube and solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of 1,3-thiazole-5-carbonyl chloride will be dominated by a strong absorption from the carbonyl group of the acyl chloride.
The C=O stretching frequency in acyl chlorides is characteristically high due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the carbonyl double bond.[5][6]
Table 3: Predicted IR Absorption Frequencies for 1,3-Thiazole-5-Carbonyl Chloride
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Chloride) | 1770 - 1810 | Strong |
| C=N Stretch (Thiazole Ring) | 1600 - 1650 | Medium |
| C=C Stretch (Thiazole Ring) | 1400 - 1500 | Medium-Weak |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak |
| C-Cl Stretch | 650 - 850 | Medium |
The most diagnostic peak will be the strong C=O stretch. The absorptions from the thiazole ring vibrations (C=N and C=C) and the aromatic C-H stretch will further confirm the structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve a small amount of the compound in a dry, IR-transparent solvent like chloroform or carbon tetrachloride.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Scan in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrum
For 1,3-thiazole-5-carbonyl chloride (Molecular Formula: C₄H₂ClNOS), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Table 4: Predicted Key Fragments in the Mass Spectrum of 1,3-Thiazole-5-Carbonyl Chloride
| m/z | Ion | Predicted Relative Abundance |
| 147/149 | [M]⁺ | High |
| 112 | [M-Cl]⁺ | High |
| 84 | [M-Cl-CO]⁺ | Medium |
The most likely fragmentation pathway involves the loss of the chlorine radical to form a stable acylium ion, which would be a prominent peak in the spectrum.[7] Subsequent loss of carbon monoxide from the acylium ion would lead to the thiazolyl cation.
Visualization of Predicted Fragmentation
Caption: Predicted EI-MS fragmentation of 1,3-thiazole-5-carbonyl chloride.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the characteristic fragmentation pattern.
Conclusion
This guide provides a comprehensive overview of the predicted spectral data for 1,3-thiazole-5-carbonyl chloride. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.
References
-
Thiazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiazole][2]
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000721]
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. [URL: https://www.researchgate.
-
Acyl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acyl_chloride][5]
- Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiazole-5-carboxylic-acid]
- ELECTRON IONISATION MASS SPECTRA OF SOME - Technical University of Cluj-Napoca. [URL: https://www.utcluj.ro/files/2004-1-06.pdf]
- Thiazole(288-47-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/288-47-1_1HNMR.htm]
-
41125-73-9 | 1,3-thiazole-5-carbonyl chloride - ChemIndex. [URL: https://chemindex.com/41125-73-9][1]
- The mass spectra of some bis[5‐(2‐mercapto‐1,3,4‐thiadiazolyl)]methyl and aryl derivatives - Sci-Hub. [URL: https://sci-hub.se/10.1002/oms.1210280210]
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [URL: https://www.chemiereview.com/index.php/cr/article/view/20]
- Thiazole | C3H3NS | CID 9256 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiazole]
-
Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives][7]
- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.
- 5-Thiazolecarbonyl chloride (9CI) - LookChem. [URL: https://www.lookchem.com/41125-73-9/]
- Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures | The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp207557j]
- Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Anticancer-Evaluation-of-New-and-Bozda%C4%9F-Turan-Zitouni/439775440026e42b23700078170c0c598075f850]
- How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/1azsf5s/how_to_identify_an_acyl_chloride_in_an_ir_spectra/]
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. [URL: https://www.researchgate.
-
Infrared Spectroscopy - University of Colorado Boulder. [URL: https://www.colorado.edu/lab/odas/infrared-spectroscopy][6]
- 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-2-amino-4-1516-di-norlabd-89-en-13-on-13-thiazole_fig2_323456789]
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. [URL: https://www.researchgate.
-
ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 205 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [URL: https://www.rjpbcs.com/pdf/2016_7(4)/[4].pdf][3]
- conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods - DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/1325150]
-
13 C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=16_3-4_19][4]
- 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/95453-58-0_1HNMR.htm]
- Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. [URL: https://www.researchgate.net/publication/231269926_Thiazoles_iii_Infrared_spectra_of_methylthiazoles]
- Methyl thiazole-5-carboxylate | CAS 14527-44-7 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.
- Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- Methyl 1,3-thiazole-5-carboxylate | C5H5NO2S | CID 331117 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- 4-Methyl-1,3-thiazole-5-carbonyl chloride | C5H4ClNOS | CID 12470210 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-1_3-thiazole-5-carbonyl-chloride]
- 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-4-trifluoromethyl-5-thiazolecarbonyl-chloride]
- dimethyl-1,3-thiazole-5-carbonyl chloride | 119778-43-7 - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah30473e9a]
- Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate | Drug Intermediate | MedChemExpress. [URL: https://www.medchemexpress.com/ethyl-4-methyl-2-(2-thienyl)
Sources
1,3-Thiazole-5-Carbonyl Chloride: Structural Dynamics and Synthetic Utility in Medicinal Chemistry
Topic: Molecular Structure of 1,3-Thiazole-5-Carbonyl Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Scaffold at a Glance
1,3-Thiazole-5-carbonyl chloride (CAS: 41125-73-9) represents a critical electrophilic building block in modern drug discovery. While often generated in situ or utilized as substituted derivatives (e.g., 2-methyl or 2-amino analogs) due to stability profiles, the fundamental 5-carbonyl chloride moiety serves as the gateway to a vast array of bioactive thiazole-5-carboxamides and esters.
This guide dissects the molecular architecture, electronic properties, and practical synthetic applications of this moiety, moving beyond basic descriptions to provide a mechanistic understanding of its role in fragment-based drug design (FBDD).
Molecular Structure & Electronic Analysis
Geometric and Electronic Configuration
The molecule consists of a planar, five-membered 1,3-thiazole heteroaromatic ring fused to a chlorocarbonyl group at the C5 position.
-
Aromaticity: The thiazole ring possesses
electrons (4 from carbons/nitrogen, 2 from the sulfur lone pair), following Hückel’s rule. -
Hybridization:
-
Ring Atoms (C2, N3, C4, C5):
hybridized. -
Sulfur (S1): Technically
hybridized to allow -orbital overlap for aromaticity, though often modeled with significant -orbital contribution in older literature. -
Carbonyl Carbon:
hybridized, trigonal planar geometry.
-
-
Bond Angles: The C-C-Cl bond angle is approximately 118-120°, typical of acyl chlorides.
Resonance and Electrophilicity
The reactivity of 1,3-thiazole-5-carbonyl chloride is defined by the interplay between the electron-withdrawing carbonyl group and the electron-deficient thiazole ring.
Key Electronic Features:
-
N3-Sink: The pyridine-like nitrogen (N3) withdraws electron density, making the C2 position naturally acidic and susceptible to deprotonation (pKa ~29 for parent thiazole, lower with the carbonyl).
-
C5-Activation: The carbonyl chloride at C5 is highly electrophilic. Unlike benzene analogs, the thiazole ring is
-deficient, meaning it does not strongly donate electrons to the carbonyl oxygen via resonance, thereby increasing the reactivity of the acyl chloride toward nucleophiles compared to benzoyl chloride.
Visualizing the Resonance
The following diagram illustrates the resonance contributions that dictate the molecule's electrophilic sites.
Figure 1: Resonance and reactivity nodes. The acyl chloride is the primary electrophilic site, while the C2 position represents a secondary site for functionalization via lithiation.
Physicochemical Properties[1][2]
While the unsubstituted parent is often transient, the following properties are characteristic of the class and the specific 41125-73-9 CAS entry.
| Property | Value / Characteristic | Relevance to Protocol |
| Molecular Formula | C | Core stoichiometry. |
| Molecular Weight | 147.58 g/mol | Fragment-based screening. |
| Boiling Point | ~227°C (Predicted/760 mmHg) | High BP requires vacuum distillation for purification. |
| Density | ~1.49 g/cm | Denser than water; sinks in aqueous extractions. |
| Solubility | DCM, THF, Toluene | Hydrolysis Risk: Reacts violently with water/alcohols. |
| Appearance | Yellowish fuming liquid/solid | Darkens upon degradation (HCl release). |
| Stability | Moisture Sensitive | Store under Argon/Nitrogen at -20°C. |
Synthetic Pathways and Protocols
Primary Synthesis: From Carboxylic Acid
The most reliable route to 1,3-thiazole-5-carbonyl chloride is the chlorination of 1,3-thiazole-5-carboxylic acid. This avoids the harsh conditions of ring synthesis and allows for late-stage functionalization.
Protocol 1: Thionyl Chloride Mediated Synthesis
-
Reagents: 1,3-thiazole-5-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl
, 5.0 eq), DMF (cat. 1-2 drops). -
Setup: Flame-dried round bottom flask, reflux condenser, inert atmosphere (N
). -
Procedure:
-
Suspend the carboxylic acid in anhydrous DCM or use neat SOCl
. -
Add catalytic DMF (forms the Vilsmeier-Haack intermediate, accelerating reaction).
-
Reflux at 70-80°C for 2-3 hours until gas evolution (HCl/SO
) ceases. -
Purification: Remove excess SOCl
in vacuo (azeotrope with toluene to remove traces). -
Yield: Quantitative conversion to crude acid chloride. Use immediately.
-
Hantzsch Thiazole Synthesis (De Novo)
For derivatives where the acid precursor is not available, the ring is constructed first.
Figure 2: Synthetic workflow from Hantzsch cyclization to the final acid chloride.
Reactivity Profile & Drug Discovery Applications
Nucleophilic Acyl Substitution
The primary utility of this molecule is as an acylating agent.
-
Amination: Reaction with primary/secondary amines yields thiazole-5-carboxamides . This is a "privileged scaffold" seen in kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.
-
Esterification: Reaction with alcohols yields esters, often used as prodrugs to improve lipophilicity.
C2-H Functionalization (Late Stage)
The C2 proton is acidic. In the presence of the carbonyl chloride, the C2 position can be selectively lithiated (using TMPMgCl·LiCl) if the chloride is first converted to a directing amide, or directly functionalized via Pd-catalyzed C-H activation in optimized derivatives.
Case Studies in Medicinal Chemistry
-
Pleuromutilin Derivatives: Thiazole-5-carbonyl chloride is used to append the thiazole side chain to the pleuromutilin core, significantly enhancing antibacterial activity against resistant strains (MRSA).
-
GPR142 Agonists: Substituted thiazole-5-carboxamides have been identified as potent agonists for GPR142, stimulating insulin secretion for Type 2 Diabetes treatment.
Spectroscopic Characterization
Identification of the structure relies on the distinct shift of the C2 proton and the disappearance of the broad carboxylic acid OH peak.
| Technique | Signal / Characteristic | Interpretation |
| C2-H : Highly deshielded by N and S. | ||
| C4-H : Deshielded by carbonyl. | ||
| C=O : Carbonyl carbon. | ||
| C2 : Azomethine carbon. | ||
| FT-IR | 1750 - 1780 cm | C=O Stretch : Shifted higher than acid/amide due to Cl electronegativity. |
| Mass Spec | M+ / M+2 (3:1 ratio) | Characteristic Chlorine isotope pattern. |
Safety and Handling Protocol
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Moisture Control: The compound hydrolyzes rapidly to release HCl gas and the parent acid. All transfers must occur under positive nitrogen pressure.
-
Quenching: Never add water directly to the neat acid chloride. Quench reaction mixtures with a dilute base (NaHCO
) in an ice bath. -
Storage: Store in a sealed vial with a PTFE-lined cap, taped with Parafilm, at -20°C. If the liquid turns dark brown/black, significant decomposition has occurred.
References
-
Synthesis and Antibacterial Activity: Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2015, 6(2), 718-725.[1] (Detailed spectroscopic data for thiazole derivatives).
-
GPR142 Agonists: Journal of Medicinal Chemistry, 2012, 55(14), 6218-6223.[2] (Use of thiazole-5-carbonyl chloride in diabetes drug discovery). Link
-
Thiazole Review: European Journal of Medicinal Chemistry, 2015, 97, 699-718.[3] "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds." Link
-
Hantzsch Synthesis Mechanism: Organic & Biomolecular Chemistry, 2017, 15, 590-596. (Modular synthesis of thiazoles). Link
-
PubChem Compound Summary: CID 12470210 (4-methyl derivative) and CAS 41125-73-9 (Parent). Link
Sources
The Architect of Azoles: A Technical Guide to Thiazole Synthesis
From Hantzsch’s Retorts to C–H Activation
Executive Summary
Thiazole (
Part 1: The Genesis – Hantzsch Synthesis (1887)[2][3][4]
Historical Context & Mechanism
In 1887, Arthur Hantzsch published his seminal work in Berichte der deutschen chemischen Gesellschaft, establishing the condensation of
The Mechanistic Logic: The reaction proceeds via a specific sequence: S-alkylation followed by N-cyclization .[1]
-
S-Alkylation: The sulfur atom of the thioamide (acting as a soft nucleophile) displaces the halide (leaving group) on the
-carbon.[1] This is the rate-determining step in many variations. -
Cyclization: The nitrogen atom attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water aromatizes the system.[1]
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: The stepwise Hantzsch condensation mechanism. Note the priority of Sulfur nucleophilicity.
Critical Experimental Considerations
-
Regioselectivity: The R-groups on the thioamide determine the substituent at C2, while the
-haloketone dictates C4 and C5.[1] -
Leaving Group: Bromoketones are preferred over chloroketones due to the weaker C-Br bond, accelerating the initial S-alkylation.[1]
Part 2: Structural Evolution & Modifications
While Hantzsch provided the blueprint, specific substitution patterns required alternative strategies.
The Cook-Heilbron Synthesis (1947)
Target: 5-Aminothiazoles.[1][2][3][4][5][6]
Chemistry: This method reacts
The Gabriel Synthesis (1910)
Target: 2,5-Disubstituted Thiazoles.[1][2][3][7]
Chemistry: Cyclization of acylamino ketones using stoichiometric phosphorus pentasulfide (
Comparison of Classical Methods
| Method | Key Reagents | Primary Product Pattern | Mechanistic Driver |
| Hantzsch | 2,4- or 2,4,5-Substituted | S-Alkylation / Dehydration | |
| Cook-Heilbron | 5-Amino-thiazoles | 5-exo-dig Cyclization | |
| Gabriel | Acylamino ketone + | 2,5-Substituted | Thionation / Cyclization |
Part 3: The Modern Era – Catalytic Functionalization
In the 21st century, the focus shifted from constructing the ring to functionalizing the intact core using Transition Metal Catalysis (TMC).[1]
C-H Activation and Regioselectivity
Thiazole is electronically unique:
-
C2 Position: Electron-deficient (between N and S).[1][4] Acidic proton (
).[1] Prone to metallation (Lithiation or Pd-insertion).[1] -
C5 Position: Electron-rich (thiophene-like).[1] Nucleophilic.[1][2][8] Prone to Electrophilic Aromatic Substitution (EAS) or direct arylation.[1]
The Shift: Instead of pre-functionalizing precursors (e.g., using a specific bromoketone), chemists now use Pd, Rh, or Cu catalysts to attach aryl groups directly to the thiazole C-H bonds.
Catalytic Workflow (DOT Visualization)
Figure 2: Divergent reactivity of the thiazole ring allows for programmable C-H activation.[1]
Part 4: Experimental Protocols
Protocol A: Classic Hantzsch Synthesis (General Procedure)
For the synthesis of 2-methyl-4-phenylthiazole.[1]
-
Reagents: Acetophenone (10 mmol), Bromine (10 mmol), Thioacetamide (12 mmol), Ethanol (anhydrous).[1]
-
Bromination (In Situ): Dissolve acetophenone in 20 mL glacial acetic acid. Add bromine dropwise at
.[1] Stir for 1 hour. Evaporate solvent to obtain crude -bromoacetophenone.[1] -
Condensation: Dissolve the crude bromoketone in 30 mL anhydrous ethanol. Add thioacetamide (1.2 eq).[1]
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] -
Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate. Filter the solid.[1]
-
Free Base Liberation: Suspend the solid in water and neutralize with 10%
or until pH 8–9.[1] Extract with Ethyl Acetate ( mL).[1] -
Purification: Dry organics over
and concentrate. Recrystallize from ethanol/water.[1]
Protocol B: Pd-Catalyzed C-H Arylation (C2-Selective)
Based on recent methodologies for direct arylation.[1]
-
Reagents: Thiazole (1.0 mmol), Aryl Iodide (1.2 mmol),
(5 mol%), (10 mol%), (2.0 eq).[1] -
Setup: Flame-dry a Schlenk tube and purge with Argon.
-
Addition: Add solid reagents (
, Ligand, Base).[1] Add DMF (3 mL) and liquid reagents (Thiazole, Aryl Iodide). -
Reaction: Seal and heat to
for 12 hours. -
Workup: Dilute with water, extract with diethyl ether. Wash organic phase with brine.[1]
-
Validation:
NMR is critical.[1] The C2 proton of thiazole typically appears downfield ( ppm).[1] Its disappearance confirms substitution at the C2 position.[1]
Part 5: Biological Relevance & References[1][11]
The discovery of Thiamine (Vitamin B1) in the early 20th century was the catalyst for thiazole research.[9] Isolated by Jansen and Donath (1926) and synthesized by Williams (1936), it proved that the thiazole ring was biologically compatible and essential for decarboxylation reactions in metabolism.[1]
Notable Thiazole Drugs:
-
Dasatinib: Tyrosine kinase inhibitor (Leukemia).[1]
-
Ritonavir: Protease inhibitor (HIV).[1]
-
Meloxicam: NSAID (COX-2 inhibitor).[1]
References
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1][10] Berichte der deutschen chemischen Gesellschaft.[1][10]
-
Mamidala, E., et al. (2022). Recent Advances in the Synthesis of Thiazole Derivatives.[1][2][11][12] International Journal of Advanced Research in Science, Communication and Technology.[1][2]
-
Petrou, C., et al. (2021). Thiazoles and Bisthiazoles: Synthesis and Applications.[1] Molecules / Encyclopedia.pub.[1] [1]
-
Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1.[1] Journal of the American Chemical Society. (Historical Reference context provided by Wikipedia/NIH).
-
Li, J. J. (2004). Cook-Heilbron Thiazole Synthesis.[1][4] Name Reactions: A Collection of Detailed Mechanisms.[1][5]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]
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- 12. researchgate.net [researchgate.net]
stability and storage conditions for 1,3-thiazole-5-carbonyl chloride
Technical Guide for Research & Development
Executive Summary
1,3-Thiazole-5-carbonyl chloride (CAS: 41125-73-9) is a high-value heterocyclic building block used critically in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Unlike simple benzoyl chlorides, the electron-deficient nature of the thiazole ring significantly enhances the electrophilicity of the carbonyl carbon. This structural feature renders the compound hyper-sensitive to nucleophilic attack , particularly hydrolysis by atmospheric moisture.
This guide moves beyond standard safety data sheets to provide a field-proven stability assurance protocol. The core directive is simple: Prevent hydrolysis through rigorous exclusion of moisture and control of thermal kinetics.
Part 1: Chemical Profile & Critical Properties
| Property | Specification |
| Chemical Name | 1,3-Thiazole-5-carbonyl chloride |
| CAS Number | 41125-73-9 |
| Molecular Formula | C₄H₂ClNOS |
| Molecular Weight | 147.58 g/mol |
| Physical State | Beige to light-brown solid (low melting point) |
| Boiling Point | ~227°C (Predicted); Distillable under reduced pressure |
| Solubility | Reacts with water/alcohols; Soluble in CH₂Cl₂, THF, Toluene |
| Primary Hazard | Corrosive (releases HCl on contact with moisture) |
Part 2: Mechanisms of Degradation
To preserve this compound, one must understand why it degrades. The thiazole ring acts as an electron-withdrawing group, pulling electron density away from the carbonyl group. This makes the carbonyl carbon highly positive and aggressive toward any available nucleophile (water, alcohols, amines).
Degradation Pathways
The primary failure mode is Hydrolysis , converting the active acid chloride into the inactive carboxylic acid and corrosive hydrogen chloride gas. A secondary, slower pathway involves thermal decomposition if stored improperly.
Figure 1: The hydrolysis pathway is the primary stability threat. The reaction is irreversible and autocatalytic, as the generated HCl can catalyze further surface degradation.
Part 3: Storage Protocols
The following protocol is designed to maximize shelf-life, extending usability from weeks to months/years.
The "Golden Rule" of Storage
Cold + Inert + Dry = Stable.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 30 days) | Slows the kinetics of any adventitious hydrolysis or thermal decomposition. |
| Atmosphere | Argon or Nitrogen (Dry) | Argon is heavier than air and provides a superior "blanket" in the container headspace compared to Nitrogen. |
| Container | Glass (Borosilicate) with Teflon-lined cap | Avoids metal leaching (corrosion) and plasticizer contamination. Teflon provides the best chemical resistance and seal. |
| Secondary Containment | Sealed desiccator with active desiccant | Provides a fail-safe against moisture permeation through the primary cap. |
Protocol: Preparing for Long-Term Storage
-
Purge: Upon receipt, immediately purge the headspace of the bottle with dry Argon for 30-60 seconds.
-
Seal: Tightly close the cap. Wrap the cap junction with Parafilm or electrical tape to create a secondary vapor barrier.
-
Desiccate: Place the bottle inside a secondary jar or Ziploc bag containing a packet of activated silica gel or molecular sieves.
-
Freeze: Store in a dedicated chemical freezer at -20°C.
Part 4: Handling & Usage Workflow
Handling acid chlorides requires a workflow that minimizes exposure to the atmosphere. A "pour-and-go" approach will degrade the remaining stock.
Safe Handling Algorithm
Figure 2: The equilibration step is critical. Opening a cold bottle in humid lab air causes immediate water condensation inside the container, ruining the reagent.
Operational Best Practices
-
Solvent Selection: Never use alcohols (Methanol, Ethanol) or water. Use anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
-
Glassware: All glassware must be oven-dried (>120°C) or flame-dried under vacuum before use.
-
Quenching: If disposal is necessary, slowly add the compound to a stirred mixture of ice and dilute sodium bicarbonate. Do not add water to the acid chloride , as the exotherm can be violent.
Part 5: Quality Control (QC)
Before committing this reagent to a critical synthesis, verify its integrity.
-
Visual Inspection:
-
Pass: Beige/Tan solid or semi-solid.
-
Fail: White crust (indicates hydrolysis to acid) or liquid sludge (indicates advanced decomposition).
-
-
Solubility Test: Dissolve a small amount in dry DCM. It should dissolve clearly. Turbidity often indicates the presence of the insoluble carboxylic acid hydrolysis product.
-
1H NMR (Optional): Run in CDCl₃. Look for the distinct shift of the thiazole protons. The presence of a broad singlet at >10 ppm usually indicates the carboxylic acid -OH, signaling degradation.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217354, 1,3-Thiazole-5-carbonyl chloride. Retrieved from
Sources
Methodological & Application
preparation of 1,3-thiazole-5-carboxamides from the corresponding carbonyl chloride
Application Note & Protocol: Synthesis of 1,3-Thiazole-5-Carboxamides
Document ID: AN-TC5C-20260218
Abstract: This document provides a comprehensive technical guide for the synthesis of 1,3-thiazole-5-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. We detail the robust two-step process beginning with the conversion of a 1,3-thiazole-5-carboxylic acid to its highly reactive carbonyl chloride intermediate, followed by its reaction with a primary or secondary amine. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, field-proven protocols, and includes troubleshooting insights to ensure reproducible, high-yield synthesis for researchers in organic synthesis and pharmaceutical development.
Scientific Introduction & Strategic Overview
The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The carboxamide functional group at the C5-position serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets. The preparation of these amides is most efficiently achieved via a nucleophilic acyl substitution pathway, which necessitates the activation of the corresponding carboxylic acid.
The most direct and widely adopted activation strategy is the conversion of the 1,3-thiazole-5-carboxylic acid to its carbonyl chloride derivative. This highly electrophilic intermediate reacts readily and often exothermically with a wide range of amine nucleophiles to forge the stable amide bond.[3][4] This guide focuses exclusively on this reliable and scalable two-step sequence.
Logical Workflow: From Carboxylic Acid to Final Amide
The synthetic strategy is straightforward, involving two distinct but sequential chemical transformations. The initial step is the activation of the carboxylic acid, followed by the coupling reaction to form the final product.
Figure 1: High-level workflow for the two-step synthesis of 1,3-thiazole-5-carboxamides.
Core Mechanism: Nucleophilic Acyl Substitution
The key transformation—the reaction between the 1,3-thiazole-5-carbonyl chloride and an amine—is a classic example of nucleophilic acyl substitution.[5][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acid chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[6][7]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond.
-
Leaving Group Expulsion: Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because its conjugate acid, HCl, is very strong.[5]
-
Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base, which can be a second equivalent of the reactant amine or an added non-nucleophilic base like triethylamine (Et₃N) or pyridine, removes the proton from the nitrogen to yield the neutral amide product and an ammonium salt byproduct.[3][5]
This final deprotonation step is critical. Without a base to scavenge the generated HCl, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]
Figure 2: Mechanism of nucleophilic acyl substitution for amide formation.
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Carbonyl chlorides are corrosive and lachrymatory. Thionyl chloride and oxalyl chloride are toxic and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Preparation of 1,3-Thiazole-5-Carbonyl Chloride
This protocol details the conversion of the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂), a common and effective reagent.[8][9]
-
Materials:
-
1,3-Thiazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
-
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add the 1,3-thiazole-5-carboxylic acid (1.0 eq) and anhydrous toluene (or DCM) to form a slurry.
-
Catalyst: Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Chlorination: Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature. The reaction may show signs of gas evolution (SO₂ and HCl).
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.
-
Workup: Cool the reaction to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (vacuum). Expert Tip: Co-evaporation with anhydrous toluene (adding and removing toluene 2-3 times) is highly effective at removing the last traces of SOCl₂.
-
Result: The resulting crude 1,3-thiazole-5-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.
-
Protocol 2: Synthesis of N-Aryl-1,3-thiazole-5-carboxamide
This protocol describes the coupling of the freshly prepared carbonyl chloride with an amine.[10][11][12]
-
Materials:
-
Crude 1,3-thiazole-5-carbonyl chloride (from Protocol 1, ~1.0 eq)
-
Substituted amine (e.g., 4-chloroaniline) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Amine Solution: In a separate oven-dried, three-neck flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the amine solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction.[7]
-
Carbonyl Chloride Addition: Dissolve the crude 1,3-thiazole-5-carbonyl chloride in a minimal amount of anhydrous DCM and add it dropwise via a syringe or dropping funnel to the cold amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess amine and triethylamine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Data & Parameter Summary
The choice of reagents and conditions can be adapted for various substrates. The following table summarizes typical parameters for the amidation step.
| Parameter | Selection & Rationale | Typical Yields |
| Amine | Primary (RNH₂) or Secondary (R₂NH) amines, including anilines. Tertiary amines (R₃N) will not react to form amides but can act as the base.[5] | 60-95% |
| Base | Excess Amine (2.2 eq): Simple, but requires more of the often-valuable amine. | Varies |
| Tertiary Amine (e.g., Et₃N, DIPEA, Pyridine) (1.2 eq): Standard practice. Non-nucleophilic and easily removed during aqueous workup.[13] | Often higher | |
| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Must be anhydrous to prevent hydrolysis of the carbonyl chloride.[5] | N/A |
| Temperature | Initial addition at 0°C to control exothermic reaction, followed by warming to room temperature. For less reactive amines (e.g., some anilines), gentle heating may be required. | N/A |
Troubleshooting & Expert Insights
-
Issue: Low Yield in Amidation Step.
-
Cause 1: Inactive Carbonyl Chloride. The carbonyl chloride may have hydrolyzed due to moisture.
-
Solution: Ensure all glassware is rigorously dried and all solvents are anhydrous. Prepare the carbonyl chloride and use it immediately.
-
Cause 2: Incomplete Reaction. The amine may be a poor nucleophile.
-
Solution: Increase reaction time or gently heat the reaction mixture (e.g., to 40°C). Confirm completion with TLC before workup.
-
-
Issue: Product is Contaminated with Starting Carboxylic Acid.
-
Cause: Incomplete conversion to the carbonyl chloride in Protocol 1, or hydrolysis during workup.
-
Solution: Use a slight excess (2.0-3.0 eq) of thionyl chloride and ensure reflux is maintained. During workup, a wash with dilute NaHCO₃ solution will remove the acidic carboxylic acid impurity into the aqueous layer.
-
-
Issue: Difficulty Removing Triethylammonium Chloride Salt.
-
Cause: The salt byproduct can sometimes co-precipitate with the product.
-
Solution: After the reaction, filtering the crude reaction mixture before the aqueous workup can remove a significant portion of the salt. A thorough water wash during extraction is also effective.
-
References
-
OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Amide Chemistry (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]
- Hassan, N. A., et al. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Cai, W. X., et al. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Retrieved from [Link]
- IJARST. (2022, June 15).
- Plesa, A., et al. (n.d.).
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Monge-Hoyos, K., et al. (n.d.). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d.
- Wang, Y., et al. (n.d.).
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2010, August 1). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
-
Cai, W. X., et al. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Retrieved from [Link]
- Sharma, A., et al. (n.d.).
- Al-Ostath, A., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
- Al-Ostath, A., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- ResearchGate. (2021, May 14). (PDF)
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (n.d.).
- ResearchGate. (2025, August 6). The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles.
-
Royal Society of Chemistry. (n.d.). A mild and efficient one-pot synthesis of amides from carboxylic acids and amines using SOCl2 in the presence of N,N-disubstituted amides. Retrieved from
- Al-Said, M. S. (n.d.).
-
Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
- Naming Carboxylic Acid Derivatives. (n.d.). Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions.
- ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into....
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- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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Application Note: High-Efficiency Coupling Protocols for 1,3-Thiazole-5-Carbonyl Chloride
Executive Summary & Strategic Importance
1,3-Thiazole-5-carbonyl chloride is a high-value electrophilic building block, most notably recognized as the critical scaffold in the synthesis of Dasatinib (Sprycel®) , a multi-targeted kinase inhibitor used for chronic myeloid leukemia (CML). The thiazole-5-carboxamide motif acts as a pivotal hydrogen-bond acceptor/donor interface in the ATP-binding pocket of BCR-ABL and SRC kinases.
Despite its utility, this acid chloride exhibits significant moisture sensitivity and high electrophilicity, leading to common failure modes such as rapid hydrolysis to the parent acid or formation of symmetrical anhydrides. This guide provides field-proven protocols for Amidation (drug substance synthesis) and Weinreb Amide formation (ketone diversification), emphasizing kinetic control and anhydrous handling to maximize yield and purity.
Chemical Handling & Stability Profile
The 5-position carbonyl of the thiazole ring is electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms. This makes the acid chloride highly reactive but also prone to degradation.
| Parameter | Specification / Recommendation |
| Physical State | Off-white to beige crystalline solid or semi-solid. |
| Storage | Strictly Anhydrous. Store at 2–8°C under Argon/Nitrogen. |
| Reactivity Hazard | Reacts violently with water/alcohols to release HCl. Lachrymator. |
| Solubility | Soluble in DCM, THF, MeCN, Toluene. Reacts with DMSO/DMF. |
| Stability Window | < 1 hour in ambient air. Use immediately upon weighing. |
Critical Handling Note: Do not use DMF as a solvent for the acid chloride itself, as Vilsmeier-Haack-type side reactions can occur with the active chloride. Use DMF only in catalytic amounts if generating the acid chloride in situ.
Protocol A: High-Fidelity Amidation (Dasatinib Intermediate Synthesis)
This protocol is optimized for coupling 1,3-thiazole-5-carbonyl chloride with sterically hindered or electron-deficient anilines, mimicking the synthesis of the Dasatinib core.
Mechanism & Rationale
-
Base Selection: DIPEA (Hünig's base) is preferred over TEA. Its steric bulk prevents quaternization with the highly reactive thiazole nitrogen.
-
Solvent: Dichloromethane (DCM) is used for its non-nucleophilic nature and ease of workup. THF is a viable alternative if the amine has poor solubility.
-
Temperature: The reaction is initiated at 0°C to suppress the formation of symmetrical anhydrides and is allowed to warm to room temperature to ensure conversion of hindered amines.
Step-by-Step Methodology
Reagents:
-
Target Amine (e.g., 2-chloro-6-methylaniline) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous DCM (10 mL/g substrate)
Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen for 15 minutes.
-
Amine Solubilization: Charge the flask with the Target Amine and DIPEA in anhydrous DCM. Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath (0°C).
-
Electrophile Addition: Dissolve 1,3-thiazole-5-carbonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 20 minutes.
-
Why? Slow addition maintains a low concentration of the acid chloride relative to the amine, favoring the cross-coupling over hydrolysis or dimerization.
-
-
Reaction: Remove the ice bath after addition is complete. Stir at ambient temperature (20–25°C) for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane) or LCMS. The acid chloride converts to the methyl ester if quenched with methanol for LCMS (a useful marker).
-
Workup:
-
Quench with saturated NaHCO₃ (aq).
-
Extract with DCM (3x).
-
Wash combined organics with 1N HCl (to remove excess amine/DIPEA) followed by Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, flash chromatography.
Protocol B: Weinreb Amide Synthesis (Gateway to Ketones)
Direct addition of Grignard reagents to acid chlorides often leads to over-addition (tertiary alcohols). Converting the thiazole acid chloride to a Weinreb Amide (N-methoxy-N-methylamide) allows for the controlled synthesis of thiazolyl ketones, which are valuable for fragment-based drug discovery.
Step-by-Step Methodology
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (3.0 equiv) OR TEA (3.0 equiv)
-
Anhydrous DCM
Procedure:
-
Slurry Formation: In a nitrogen-purged flask, suspend N,O-Dimethylhydroxylamine HCl in anhydrous DCM at 0°C.
-
Base Addition: Add Pyridine dropwise. The mixture will become homogeneous.
-
Acylation: Add solid 1,3-thiazole-5-carbonyl chloride portion-wise (or as a DCM solution) to the mixture at 0°C.
-
Completion: Warm to room temperature and stir for 1 hour.
-
Workup: Wash with 1N HCl (critical to remove pyridine), then sat. NaHCO₃. Dry and concentrate.
-
Downstream Application: The resulting Weinreb amide can be reacted with R-MgBr or R-Li at -78°C to yield the corresponding thiazole-5-ketone without over-addition.
Visualizing the Workflow
The following diagram illustrates the divergent pathways for this building block, highlighting the critical decision points between Amidation and Ketone synthesis.
Figure 1: Divergent synthetic pathways for 1,3-thiazole-5-carbonyl chloride in medicinal chemistry.
Troubleshooting & Optimization (E-E-A-T)
Common failure modes often stem from the specific reactivity of the thiazole ring.
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or old acid chloride. | Use freshly distilled DCM. Verify acid chloride quality by dissolving a sample in MeOH; LCMS should show >95% Methyl Ester. |
| Precipitate in Reaction | Amine HCl salt formation (Normal) or Thiazole-N quaternization (Bad). | If precipitate is white and soluble in water, it is likely the base-HCl salt (proceed). If product yield is low, switch base to DIPEA or 2,6-Lutidine to reduce N-nucleophilicity. |
| Symmetrical Anhydride | Water trace in reaction + excess acid chloride. | Ensure strict stoichiometry (1:1 or slight amine excess). Do not use excess acid chloride without quenching immediately. |
| Darkening / Tarring | Thermal decomposition. | Maintain temperature < 5°C during addition. Thiazoles are thermally sensitive in acidic media. |
Troubleshooting Logic Flow
Figure 2: Diagnostic logic for resolving low-yield coupling reactions.
References
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link
-
Nahm, S., & Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Protocol B). Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Doucet, H., et al. (2009).[6] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry, 74(3), 1179–1186.[6] (Context for C5 reactivity). Link
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- 2. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 1,3-Thiazole-5-Carbonyl Chloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on the strategic utilization of 1,3-thiazole-5-carbonyl chloride, a highly versatile and reactive synthon, for the construction of novel, value-added heterocyclic frameworks. By leveraging the electrophilicity of the acyl chloride moiety, a diverse range of molecular architectures can be accessed through reactions with various nucleophiles.[5] We present detailed protocols for the synthesis of novel thiazole-amide libraries, thiazole-pyrazole hybrids, and thiazole-pyridine conjugates, providing insights into the causality behind experimental design and methodologies for structural verification.
The Strategic Importance of 1,3-Thiazole-5-Carbonyl Chloride
1,3-Thiazole-5-carbonyl chloride serves as an ideal starting point for chemical library synthesis due to its inherent reactivity. As an acyl chloride, it is among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution.[5] This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group, typically as hydrochloric acid (HCl). This fundamental reactivity allows for the facile coupling of the thiazole core to a vast array of molecular fragments.
The general mechanism for this key transformation is illustrated below. The high reactivity necessitates careful control of reaction conditions, particularly the exclusion of moisture to prevent hydrolysis back to the less reactive carboxylic acid and the use of a base to neutralize the HCl byproduct.[5][6]
Caption: Workflow for the synthesis of thiazole-amides.
Step-by-Step Protocol
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add a solution of 1,3-thiazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, dilute the mixture with DCM and wash sequentially with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure thiazole-amide derivative.
Data Summary & Characterization
The synthesized compounds should be characterized by standard spectroscopic methods.
| Compound ID | Amine Substrate | Yield (%) | ¹H NMR (δ, ppm) Highlights | MS (m/z) [M+H]⁺ |
| TA-01 | Aniline | 88% | 9.1 (s, 1H, thiazole-H), 8.5 (s, 1H, thiazole-H), 7.1-7.8 (m, 5H, Ar-H), 10.2 (br s, 1H, NH) | Calculated: 221.04, Found: 221.05 |
| TA-02 | Benzylamine | 92% | 9.0 (s, 1H, thiazole-H), 8.4 (s, 1H, thiazole-H), 7.2-7.4 (m, 5H, Ar-H), 4.6 (d, 2H, CH₂) | Calculated: 235.06, Found: 235.07 |
| TA-03 | Morpholine | 95% | 8.9 (s, 1H, thiazole-H), 8.2 (s, 1H, thiazole-H), 3.7-3.9 (m, 8H, morpholine-H) | Calculated: 215.04, Found: 215.05 |
Protocol II: Synthesis of Thiazole-Pyrazole Hybrids
Hybrid molecules incorporating both thiazole and pyrazole scaffolds are of significant interest, as both heterocycles are well-established pharmacophores. [7][8][9][10]This protocol outlines a reliable two-step synthesis of novel 5-(1H-pyrazol-3-yl)-1,3-thiazole derivatives. The strategy involves the initial formation of a thiazole carbohydrazide, which is then cyclized with a 1,3-dicarbonyl compound.
Rationale and Causality
The first step is a standard nucleophilic acyl substitution where hydrazine acts as the nucleophile to form the stable hydrazide intermediate. The second step is a classical Knorr pyrazole synthesis. The more nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyls of the β-diketone (e.g., acetylacetone), followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Experimental Workflow
Caption: Two-step workflow for thiazole-pyrazole synthesis.
Step-by-Step Protocol
Step A: Synthesis of 1,3-Thiazole-5-carbohydrazide
-
Preparation: Dissolve 1,3-thiazole-5-carbonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C.
-
Addition: Add hydrazine hydrate (3.0 eq) dropwise to the solution. A white precipitate will form.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation: Filter the solid, wash with cold water and then with a small amount of cold ethanol. Dry under vacuum to obtain the hydrazide intermediate, which can often be used without further purification.
Step B: Cyclization to form Thiazole-Pyrazole
-
Preparation: Suspend the 1,3-thiazole-5-carbohydrazide (1.0 eq) and a suitable β-diketone (e.g., acetylacetone, 1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the solid from ethanol or purify by column chromatography to yield the pure thiazole-pyrazole hybrid.
Protocol III: Synthesis of Thiazole-Pyridine Conjugates
Pyridine-containing molecules are ubiquitous in pharmaceuticals. [11][12]The synthesis of thiazole-pyridine conjugates can be achieved through various multicomponent reactions. Here, we adapt a Kröhnke-type synthesis, which provides a convergent route to substituted pyridines.
Rationale and Causality
This method involves three key components:
-
Pyridinium Salt: Formed by reacting 1,3-thiazole-5-carbonyl chloride with pyridine. This activates the methylene group adjacent to the carbonyl.
-
Michael Acceptor: An α,β-unsaturated ketone or aldehyde.
-
Ammonia Source: Ammonium acetate serves as the source of the pyridine ring's nitrogen atom.
The reaction proceeds through the formation of a pyridinium ylide, which then undergoes a Michael addition to the unsaturated ketone, followed by a series of cyclization and elimination steps to construct the final aromatic pyridine ring.
Experimental Workflow
Caption: Workflow for Kröhnke-type thiazole-pyridine synthesis.
Step-by-Step Protocol
-
Pyridinium Salt Formation: In a round-bottom flask, dissolve 1,3-thiazole-5-carbonyl chloride (1.0 eq) in a minimal amount of glacial acetic acid. Add pyridine (1.1 eq) and stir at room temperature for 30 minutes to form the acylpyridinium salt in situ.
-
Component Addition: To this mixture, add the α,β-unsaturated ketone (Michael acceptor, 1.0 eq) and ammonium acetate (5.0-10.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 120°C) for 6-8 hours.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the crude residue by column chromatography to isolate the target thiazole-pyridine conjugate.
References
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HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. Available at: [Link]
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Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. PubMed. Available at: [Link]
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Synthesis of Thiazole, Triazole, Pyrazolo[3,4-b]-Pyridinyl-3-Phenylthiourea, Aminopyrazolo[3,4-b]Pyridine Derivatives and Their Biological Evaluation. Scilit. Available at: [Link]
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Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Scheme 3 Synthesis of pyridine-thiazole hybrids 8, 9 and 10. ResearchGate. Available at: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]
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Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]
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Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH. Available at: [Link]
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Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. ProQuest. Available at: [Link]
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(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Penza State University. Available at: [Link]
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1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Bentham Science. Available at: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. PubChem. Available at: [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. PMC. Available at: [Link]
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1,3-thiazole-5-carbonyl chloride. ChemIndex. Available at: [Link]
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Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry. Available at: [Link]
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Chemistry of the thiazoles. Journal of Chemical Education. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Available at: [Link]
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Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
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A review on synthetic strategies of amides from carboxylic acids. Scholars Research Library. Available at: [Link]
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REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Taylor & Francis Online. Available at: [Link]
-
Reaction of thioacyl chloride 5 with nucleophiles. ResearchGate. Available at: [Link]
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Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
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Navigating the Reactive Landscape of 1,3-Thiazole-5-Carbonyl Chloride: A Guide to Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of a Versatile Building Block
1,3-Thiazole-5-carbonyl chloride is a highly valuable reagent in synthetic organic chemistry, particularly in the construction of molecules with significant biological activity. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The acyl chloride at the C5 position provides a reactive handle for the facile introduction of the thiazole moiety, most commonly through amide bond formation.[4][5]
However, the inherent reactivity of the thiazole ring itself presents a significant challenge. The lone pair of electrons on the ring nitrogen (N3) can compete with the desired nucleophile, leading to undesired side reactions, reduced yields, and complex purification procedures.[6][7] This application note provides a detailed guide to protecting group strategies for the thiazole nitrogen, enabling chemists to harness the full synthetic potential of 1,3-thiazole-5-carbonyl chloride while ensuring the integrity of the final product.
Understanding the Reactivity of the 1,3-Thiazole Ring
The 1,3-thiazole ring is an aromatic heterocycle with a unique electronic distribution.[7][8] The nitrogen at position 3 is basic and nucleophilic, making it susceptible to alkylation and acylation.[6] While the thiazole ring is generally stable, the presence of the strongly electron-withdrawing carbonyl chloride at C5 can further influence the reactivity of the ring system. Electrophilic attack can occur, and the C2 proton is known to be acidic and can be removed by strong bases.[7]
During an amide coupling reaction with 1,3-thiazole-5-carbonyl chloride, the primary amine nucleophile must compete with the thiazole nitrogen. This can lead to the formation of undesired N-acylated thiazolium species, which can complicate the reaction and subsequent work-up. Therefore, masking the nucleophilicity of the thiazole nitrogen with a suitable protecting group is often a crucial step for a successful and high-yielding synthesis.
Selecting the Optimal Protecting Group: A Strategic Decision
The choice of a protecting group is a critical decision in any multi-step synthesis and should be guided by the overall synthetic strategy.[9] An ideal protecting group for the thiazole nitrogen should be:
-
Easy to install in high yield under mild conditions.
-
Stable to the conditions of the subsequent amide coupling reaction (e.g., presence of a base, acylating agent).
-
Readily removed in high yield under conditions that do not affect other functional groups in the molecule.
Below, we discuss several protecting groups that have proven effective in syntheses involving activated thiazole species.
Key Protecting Groups for the Thiazole Nitrogen
| Protecting Group | Abbreviation | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Stable to a wide range of nucleophilic and basic conditions. Cleaved under acidic conditions. |
| Benzyloxycarbonyl | Cbz | Stable to acidic and some basic conditions. Removed by catalytic hydrogenolysis. |
| Triphenylmethyl | Trityl (Tr) | Sterically bulky, offering good protection. Cleaved under acidic conditions.[10] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a variety of conditions. Cleaved by fluoride ions or strong acid. |
Experimental Protocols
I. Protection of the Thiazole Nitrogen
The following protocols provide general procedures for the installation of common protecting groups on a thiazole-containing starting material. Note that optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Materials:
-
Thiazole derivative
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the thiazole derivative (1.0 equiv) in anhydrous DCM or THF.
-
Add DMAP (0.1 equiv) to the solution.
-
Add (Boc)₂O (1.1-1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected thiazole.
The bulky trityl group provides excellent steric protection for the thiazole nitrogen and is readily cleaved under mild acidic conditions.[9][10]
Materials:
-
Thiazole derivative
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the thiazole derivative (1.0 equiv) in anhydrous DCM.
-
Add TEA or DIPEA (1.2-1.5 equiv) to the solution.
-
Add trityl chloride (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Amide Coupling with Protected 1,3-Thiazole-5-Carbonyl Chloride
With the thiazole nitrogen protected, the amide coupling reaction can proceed smoothly. The Schotten-Baumann reaction is a common and effective method for this transformation.[4]
Materials:
-
N-protected 1,3-thiazole-5-carbonyl chloride
-
Primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous DCM.
-
Add TEA or DIPEA (1.5-2.0 equiv) to the solution and cool to 0 °C.
-
Slowly add a solution of the N-protected 1,3-thiazole-5-carbonyl chloride (1.1 equiv) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
III. Deprotection of the Thiazole Nitrogen
The final step is the removal of the protecting group to yield the desired amide. The choice of deprotection method is dictated by the protecting group used.
Materials:
-
N-Boc protected thiazole amide
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amide in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the deprotected amide as necessary.
Materials:
-
N-Trityl protected thiazole amide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-trityl protected amide (1.0 equiv) in anhydrous DCM.[10]
-
Add TFA (2.0 - 10.0 equiv) dropwise at room temperature.[10]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[10]
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.[10]
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
The crude product can be purified by column chromatography to separate the deprotected thiazole from the triphenylmethanol byproduct.[10]
Workflow and Decision Making
The selection of a protecting group strategy is a critical step in the synthetic planning process. The following diagram illustrates a general workflow and decision-making process.
Sources
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Catalytic Methods for Reactions of 1,3-Thiazole-5-Carbonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Thiazole-5-carbonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiazole motif is a key pharmacophore in numerous approved drugs, valued for its ability to engage in a wide range of biological interactions. The acyl chloride functionality at the C5 position provides a reactive handle for the introduction of diverse substituents, primarily through acylation and cross-coupling reactions. While stoichiometric reactions are common, the development of catalytic methods for the transformation of 1,3-thiazole-5-carbonyl chloride offers significant advantages in terms of efficiency, selectivity, and sustainability. This guide provides a detailed overview of key catalytic methodologies, complete with mechanistic insights and practical laboratory protocols.
I. Catalytic Amide Bond Formation: The Schotten-Baumann Reaction
The reaction of 1,3-thiazole-5-carbonyl chloride with primary or secondary amines to form the corresponding amides is a cornerstone transformation. While this reaction can proceed non-catalytically, the use of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially with less nucleophilic amines or sterically hindered substrates.
Mechanism of DMAP Catalysis
DMAP acts as an acyl transfer catalyst. It is more nucleophilic than the amine substrate and reacts rapidly with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a superior acylating agent compared to the starting acyl chloride. The subsequent reaction with the amine is fast, regenerating the DMAP catalyst for the next cycle.
Caption: Catalytic cycle of DMAP-catalyzed amidation.
Protocol 1: DMAP-Catalyzed Amidation of 1,3-Thiazole-5-Carbonyl Chloride
Materials:
-
1,3-Thiazole-5-carbonyl chloride (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.1 equiv) and the anhydrous solvent.
-
Add the base (Et3N or DIPEA, 1.5 equiv) and DMAP (0.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 1,3-thiazole-5-carbonyl chloride (1.0 equiv) in the anhydrous solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times typically range from 1 to 6 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
II. Palladium-Catalyzed Cross-Coupling Reactions for Ketone Synthesis
Palladium-catalyzed cross-coupling reactions provide a powerful means to form carbon-carbon bonds. For 1,3-thiazole-5-carbonyl chloride, these reactions are particularly useful for the synthesis of 5-acylthiazole derivatives (ketones), which are important intermediates in drug discovery.
A. Stille Cross-Coupling
The Stille coupling involves the reaction of an organotin compound with an organic electrophile, catalyzed by a palladium(0) complex. The reaction of 1,3-thiazole-5-carbonyl chloride with an organostannane is a highly efficient method for ketone synthesis.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the acyl chloride to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the ketone product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Materials:
-
1,3-Thiazole-5-carbonyl chloride (1.0 equiv)
-
Organostannane (e.g., tributyl(aryl)stannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Anhydrous toluene or THF
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Add the anhydrous solvent (e.g., toluene) and stir to dissolve.
-
Add 1,3-thiazole-5-carbonyl chloride (1.0 equiv) followed by the organostannane (1.1 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
To remove the tin byproducts, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired ketone.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. Acyl chlorides can also be used as electrophiles to generate ketones.[1][2]
Materials:
-
1,3-Thiazole-5-carbonyl chloride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a Schlenk tube, combine 1,3-thiazole-5-carbonyl chloride (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-100 °C until the starting acyl chloride is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the target ketone.
| Parameter | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (R-SnBu3) | Organoboronic acid (R-B(OH)2) |
| Toxicity of Reagent | High (Organotins are toxic) | Low (Boronic acids are generally non-toxic) |
| Stability of Reagent | Air and moisture stable | Generally stable, can dehydrate |
| Byproduct Removal | KF workup or chromatography | Aqueous extraction |
| Typical Catalyst | Pd(PPh3)4, Pd2(dba)3 | Pd(PPh3)4, Pd(OAc)2 with ligands |
| Base Required | Generally not required | Required (e.g., K2CO3, Cs2CO3) |
III. Organocatalysis: N-Heterocyclic Carbene (NHC) Mediated Reactions
N-Heterocyclic carbenes (NHCs), often generated in situ from thiazolium salts, are versatile organocatalysts.[3] While direct reactions of NHCs with 1,3-thiazole-5-carbonyl chloride are not extensively documented, the principles of NHC catalysis suggest potential applications in acylation reactions. An NHC can react with an acyl chloride to form a highly reactive acyl azolium intermediate, which can then acylate a nucleophile.
Conceptual Application: NHC-Catalyzed Acylation of Alcohols
An NHC can activate an alcohol by forming a hydrogen bond, increasing its nucleophilicity. This activated alcohol can then react with the acyl azolium intermediate.[4][5]
Caption: Proposed workflow for NHC-catalyzed esterification.
IV. Biocatalysis: A Green Chemistry Approach
Enzyme-catalyzed reactions offer a sustainable alternative for amide synthesis, proceeding under mild conditions with high selectivity. Lipases, a class of hydrolases, are known to catalyze amidation reactions.[6][7]
Protocol 4: Lipase-Catalyzed Amidation
Materials:
-
1,3-Thiazole-5-carboxylic acid (precursor to the acyl chloride, 1.0 equiv)
-
Amine (1.0-1.5 equiv)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, 2-MeTHF)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In situ generation of the acyl chloride is not typical for enzymatic reactions. This protocol starts with the corresponding carboxylic acid.
-
To a vial, add 1,3-thiazole-5-carboxylic acid (1.0 equiv), the amine (1.0-1.5 equiv), and the immobilized lipase (e.g., 10-20% w/w of substrates).
-
Add the anhydrous organic solvent. If the reaction is sensitive to water, add activated molecular sieves.
-
Seal the vial and place it in a shaker incubator at a suitable temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate.
-
Purify the product by column chromatography or recrystallization.
V. Safety and Handling
-
1,3-Thiazole-5-carbonyl chloride: Is a reactive acyl chloride. It is corrosive and moisture-sensitive. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organotin compounds (for Stille coupling): Are highly toxic.[8][9] Handle with extreme caution in a well-ventilated fume hood.[10] Use dedicated glassware and prevent skin contact by wearing appropriate gloves.[11] All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.[9]
-
Palladium catalysts: Can be flammable and toxic. Handle in a fume hood.
-
Pyrophoric Reagents: While not directly used in the provided protocols, related organometallic syntheses may involve pyrophoric reagents (e.g., alkyllithiums). These ignite spontaneously in air.[12][13][14] Strict adherence to safety protocols for handling pyrophoric materials is mandatory.[15]
VI. Conclusion
The catalytic transformations of 1,3-thiazole-5-carbonyl chloride provide efficient and versatile routes to a wide array of functionalized thiazole derivatives. Organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, offers reliable methods for the synthesis of ketones. Organocatalysis and biocatalysis represent emerging areas with significant potential for developing more sustainable and selective synthetic methodologies. The choice of the catalytic system will depend on the desired transformation, substrate scope, and the desired level of "greenness" of the process. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
-
ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]
-
Office of Research Services, NIH. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
-
Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
-
Semantic Scholar. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Retrieved from [Link]
-
Lab Manager. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Retrieved from [Link]
-
Frontiers. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]
-
PubMed Central. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. Retrieved from [Link]
-
MDPI. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (2022). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
Chemical Science. (2013). N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents. Retrieved from [Link]
-
ACS Omega. (2021). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]
-
Advanced Synthesis & Catalysis. (2019). Enzyme-catalyzed Synthesis of Secondary and Tertiary Amides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2003). Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. Retrieved from [Link]
-
ResearchGate. (2013). N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents. Retrieved from [Link]
-
PubMed Central. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved from [Link]
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Oxime-palladacycle catalyzed Suzuki-Miyaura cross-coupling reaction of acid chloride and arylboronic acids to yield aryl ketones. Retrieved from [Link]
-
PubMed. (2012). Pd2(dba)3/P(MeNCH2CH2)3N·HCl-mediated Stille cross-coupling of [1-11C]acetyl chloride with aryl and heteroaryl stannanes. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Molecules. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
Wiley-VCH. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
-
Chalmers University of Technology. (n.d.). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Retrieved from [Link]
-
Scilit. (n.d.). N-Heterocyclic Carbene-Catalyzed Conjugate Additions of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-catalyzed Synthesis of Secondary and Tertiary Amides - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. research.columbia.edu [research.columbia.edu]
- 14. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Thiazole-5-Carbonyl Chloride
Welcome to the technical support center for the synthesis of 1,3-thiazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this critical synthetic transformation. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and work-up of 1,3-thiazole-5-carbonyl chloride, which is typically prepared by reacting 1,3-thiazole-5-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).
Question 1: My reaction is sluggish or incomplete, and I'm isolating mainly the starting carboxylic acid. What's going on?
Answer:
Incomplete conversion of 1,3-thiazole-5-carboxylic acid to the corresponding acyl chloride is a frequent issue. The primary causes are related to the quality of reagents and the reaction conditions.
Causality and Troubleshooting Steps:
-
Thionyl Chloride (SOCl₂) Quality: Thionyl chloride is highly susceptible to hydrolysis. Old or improperly stored SOCl₂ will contain hydrochloric acid (HCl) and sulfur dioxide (SO₂), reducing its efficacy.
-
Solution: Always use a fresh bottle of thionyl chloride or distill it immediately before use. Ensure your glassware is scrupulously dry.
-
-
Insufficient Reagent: While a slight excess of thionyl chloride is often used to drive the reaction to completion, a large excess can sometimes lead to side reactions, especially at elevated temperatures. Conversely, an insufficient amount will result in incomplete conversion.
-
Solution: Typically, 1.2 to 2.0 equivalents of SOCl₂ are sufficient. You may need to optimize this for your specific scale and setup.
-
-
Reaction Temperature and Time: The conversion of a carboxylic acid to an acyl chloride with SOCl₂ often requires heating. However, the thiazole ring can be sensitive to harsh conditions.
-
Solution: Start the reaction at room temperature and then gently reflux. Monitor the reaction progress by taking small aliquots, quenching them with an alcohol (e.g., methanol) to form the stable methyl ester, and analyzing by TLC or LC-MS. This will help you determine the optimal reaction time and temperature.
-
-
Catalyst: The reaction can be slow without a catalyst.
-
Solution: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the formation of the acyl chloride. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent acylating agent.
-
Question 2: My final product is unstable and seems to be degrading. What is the likely degradation product and how can I prevent this?
Answer:
The primary degradation pathway for 1,3-thiazole-5-carbonyl chloride is hydrolysis back to 1,3-thiazole-5-carboxylic acid. Acyl chlorides are highly reactive and readily react with atmospheric moisture.
Causality and Prevention:
-
Hydrolysis: The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water.
-
Prevention:
-
Work-up: Perform the work-up in a dry environment. Use anhydrous solvents for extraction and drying agents (like MgSO₄ or Na₂SO₄) to remove any residual water.
-
Storage: Store the purified 1,3-thiazole-5-carbonyl chloride under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator. For long-term storage, consider storing it in a freezer.
-
-
-
Photodegradation: Some thiazole-containing compounds can undergo photodegradation, potentially through a [4+2] cycloaddition with singlet oxygen, leading to ring-opened products.[1] While this is more commonly observed with specific substituents, it's a possibility to consider if your product is exposed to light for extended periods.
-
Prevention: Protect your reaction and product from light, especially if you are working with complex or highly substituted thiazoles.
-
Question 3: I'm observing an unexpected chlorinated impurity. Where could this be coming from?
Answer:
If your starting 1,3-thiazole-5-carboxylic acid has other reactive sites, such as an activated methyl group, you may observe chlorination at that position.
Causality and Mitigation:
-
Side Reaction with Thionyl Chloride: Heating heteroaromatic compounds with methyl substituents in the presence of thionyl chloride can lead to chlorination of the methyl group.[2] For example, if you were synthesizing a 2-methyl-1,3-thiazole-5-carbonyl chloride, you might see the formation of a 2-(chloromethyl) derivative.
-
Mitigation:
-
Temperature Control: Avoid excessive heating during the reaction. Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Alternative Chlorinating Agents: If this is a persistent issue, consider using a milder chlorinating agent such as oxalyl chloride, which can often be used at lower temperatures.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,3-thiazole-5-carbonyl chloride?
A1: The most common impurities are:
-
1,3-Thiazole-5-carboxylic acid: Due to incomplete reaction or hydrolysis of the product.
-
Residual Solvent: The solvent used for the reaction (e.g., toluene, dichloromethane).
-
Residual Thionyl Chloride: Excess reagent that was not removed during work-up.
-
Amide Impurities: If your starting materials or solvents contain amine impurities, they will readily react with the acyl chloride to form stable amides.
-
Isomeric Impurities: If the starting 1,3-thiazole-5-carboxylic acid was prepared via a method like the Hantzsch synthesis, you might have isomeric impurities from the ring formation step.[3]
Q2: How can I purify my crude 1,3-thiazole-5-carbonyl chloride?
A2: Purification can be challenging due to the reactivity of the acyl chloride.
-
Distillation: If the product is thermally stable, vacuum distillation is the most effective method for removing non-volatile impurities.
-
Recrystallization: This is generally not recommended for acyl chlorides due to their high reactivity and solubility in many organic solvents. However, if a suitable solvent system can be found and all equipment is scrupulously dry, it may be possible.
-
"Wash and Go": For many applications, the crude product is used immediately after removing the excess thionyl chloride and solvent under vacuum. This minimizes handling and potential degradation.
Q3: What analytical techniques are best for assessing the purity of 1,3-thiazole-5-carbonyl chloride?
A3: Direct analysis can be difficult.
-
NMR Spectroscopy (¹H and ¹³C): This is one of the best methods for a quick purity assessment. You can look for the disappearance of the carboxylic acid proton and the appearance of the characteristic acyl chloride signals. Ensure you use a dry NMR solvent (e.g., CDCl₃).
-
Derivatization followed by HPLC or LC-MS: This is a highly reliable method for quantitative purity analysis. React a small sample of your acyl chloride with a nucleophile like a primary amine (e.g., benzylamine) or an alcohol (e.g., methanol) to form a stable amide or ester. This derivative can then be easily analyzed by standard chromatographic methods.
Q4: Can I use oxalyl chloride or phosphorus pentachloride instead of thionyl chloride?
A4: Yes, these are also common reagents for converting carboxylic acids to acyl chlorides.
-
Oxalyl Chloride: Often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl). It is typically used with a catalytic amount of DMF.
-
Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, but produces solid byproducts (POCl₃) that can complicate work-up.
III. Experimental Protocols
Protocol 1: Synthesis of 1,3-Thiazole-5-Carbonyl Chloride
Disclaimer: This is a general procedure and may require optimization for your specific substrate and scale. Always perform a thorough risk assessment before starting any new experiment.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add 1,3-thiazole-5-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the carboxylic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane, approx. 5-10 mL per gram of acid). To this suspension, add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can also be added.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux. Monitor the reaction by TLC or LC-MS (after quenching an aliquot with methanol). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.
-
Purification (Optional): The crude product can be purified by vacuum distillation if it is thermally stable.
Protocol 2: Purity Assessment by Derivatization and HPLC
-
Derivatization: In a small vial, dissolve a sample of the crude 1,3-thiazole-5-carbonyl chloride (approx. 10 mg) in anhydrous dichloromethane (1 mL). Add a solution of benzylamine (2.0 eq) in dichloromethane (1 mL) dropwise. Stir the reaction at room temperature for 15 minutes.
-
Sample Preparation: Quench the reaction with a small amount of water. Extract the organic layer, dry it over Na₂SO₄, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Use a UV detector set to an appropriate wavelength to detect the benzamide derivative.
IV. Visualizations
Reaction Scheme and Common Impurity Formation
Caption: Synthetic pathway and common impurity sources.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues.
V. Quantitative Data Summary
| Impurity Class | Common Examples | Typical Formation | Analytical Method | Control Strategy |
| Process-Related | 1,3-Thiazole-5-carboxylic acid | Incomplete reaction, hydrolysis | ¹H NMR, Derivatization-HPLC | Use fresh reagents, optimize reaction time, anhydrous work-up |
| Residual Solvents (Toluene, DCM) | Incomplete removal | ¹H NMR, GC-MS | Thorough removal under vacuum | |
| Reagent-Related | Chlorinated side products | Reaction of SOCl₂ with substituents | ¹H NMR, LC-MS | Control temperature, use milder chlorinating agent |
| Contaminant-Related | N-Substituted amides | Reaction with amine contaminants | LC-MS | Use high-purity starting materials and solvents |
| Stability-Related | 1,3-Thiazole-5-carboxylic acid | Hydrolysis | ¹H NMR, Derivatization-HPLC | Store under inert atmosphere, in a desiccator |
| Photodegradation products | Exposure to light/oxygen | LC-MS/MS, NMR | Protect from light |
VI. References
-
Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 444-453. [Link]
Sources
hydrolysis of 1,3-thiazole-5-carbonyl chloride as a side reaction
Troubleshooting, Detection, and Prevention
To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Mitigation of Hydrolysis Side-Reactions in Thiazole Acylation Protocols
Executive Summary & Core Mechanism
The hydrolysis of 1,3-thiazole-5-carbonyl chloride is not merely a loss of yield; it is a cascade failure that introduces stoichiometric imbalances and purification challenges.[1] Unlike benzenoid acid chlorides, the thiazole core contains a basic nitrogen (N3) and a sulfur atom, creating a unique electronic environment that accelerates moisture sensitivity.
The Reaction: When exposed to atmospheric moisture or wet solvents, the electrophilic carbonyl carbon undergoes nucleophilic attack by water. This regenerates the parent 1,3-thiazole-5-carboxylic acid and releases hydrogen chloride (HCl).[1]
The Complication (The "Salt Trap"): The generated HCl does not simply off-gas.[1] The basic nitrogen (N3) of the thiazole ring often captures the proton, forming a thiazolium hydrochloride salt . This species is highly polar, insoluble in non-polar organic solvents (DCM, Toluene), and can precipitate out, often being mistaken for the desired product or decomposition trash.
Visualizing the Pathway
The following diagram illustrates the competitive pathways: the desired acylation vs. the hydrolytic collapse.
Figure 1: Mechanistic divergence between desired acylation and hydrolytic decomposition.[1] Note the formation of the thiazolium salt, which complicates workup.
Diagnostic Guide: "Is my Acid Chloride Dead?"
One of the most frequent support tickets we receive involves "missing" acid chlorides during analysis.[1] Use this guide to distinguish between actual hydrolysis and analytical artifacts.
The "Ghost Ester" Phenomenon (Crucial)
Scenario: You sample your reaction mixture (R-COCl) and run it on LCMS using a standard Methanol/Water gradient.[1] Observation: You see a mass corresponding to the Methyl Ester (R-COOMe), not the Acid Chloride or the Carboxylic Acid. Diagnosis: Your Acid Chloride is likely intact .[1] Explanation: The acid chloride is so reactive that it reacts with the methanol in the mobile phase or the diluent before it hits the detector. This is a false positive for reaction failure.[1]
Diagnostic Table
| Analytical Method | Observation | Interpretation | Action |
| LCMS (MeOH) | Mass = [M+OCH₃] (Methyl Ester) | Active Reagent. The chloride reacted with the mobile phase.[1] | Proceed with synthesis. |
| LCMS (MeOH) | Mass = [M+OH] (Carboxylic Acid) | Hydrolysis Confirmed. The chloride was already dead before injection.[1] | Reprocess with SOCl₂.[1][2] |
| ¹H NMR (CDCl₃) | Broad singlet @ 10–13 ppm | Hydrolysis Confirmed. Presence of -COOH proton.[1] | Add SOCl₂/DMF to reactivate.[1] |
| ¹H NMR (CDCl₃) | Sharp signals, no broad peaks | Active Reagent. | Proceed immediately. |
| Visual | White solid ppt in DCM | Likely Salt Formation. Thiazolium HCl salt is insoluble in DCM.[1] | Check pH; freebase if necessary.[1] |
Troubleshooting & Recovery Protocols
Issue A: "I have low yield, and the starting acid is recovered."
Cause: The acid chloride hydrolyzed back to the acid during the reaction due to wet solvents or wet amine/alcohol nucleophiles. Solution: The In Situ Reactivation Protocol. Do not isolate the acid chloride. Generate and use it in one pot.
Step-by-Step Protocol:
-
Dissolution: Suspend 1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or Toluene.
-
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Catalysis: Add DMF (1-2 drops) . Note: Gas evolution (CO/CO₂) will be vigorous.[1] This confirms activation.
-
Completion: Stir at Room Temperature (RT) for 2 hours.
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride.
-
Redissolution: Redissolve the crude residue immediately in dry DCM.
-
Coupling: Add the amine/nucleophile (dissolved in dry DCM with 2.0 eq Diisopropylethylamine/DIPEA) directly to this solution.
-
Why DIPEA? It scavenges the HCl, preventing thiazole protonation and driving the reaction forward.
-
Issue B: "The Acid Chloride solidified during storage."
Cause: Moisture ingress through the septum or cap caused partial hydrolysis.[1] The resulting HCl turned the remaining liquid into a solid thiazolium salt lattice.[1] Recovery:
-
Add Thionyl Chloride (SOCl₂) directly to the solid (approx 2-3 mL per gram).[1]
-
Reflux at 70°C for 1 hour.
-
Distill off the excess SOCl₂.[1]
-
The residue is the regenerated acid chloride.[1]
Decision Tree: Handling & Workup
Follow this logic flow to determine the correct handling procedure based on your observation.
Figure 2: Operational decision tree for assessing reagent quality and determining next steps.
Frequently Asked Questions (FAQ)
Q: Can I purify 1,3-thiazole-5-carbonyl chloride on silica gel? A: Absolutely not. Silica gel contains surface hydroxyl groups and adsorbed water.[1] The acid chloride will hydrolyze immediately upon contact, destroying your product and potentially ruining the column. Use the crude material directly or distill it if stability allows (though thiazoles are high-boiling and liable to decompose).[1]
Q: Why does my reaction mixture turn black when I add the acid chloride? A: Thiazoles are electron-deficient but can be sensitive to oxidation or polymerization under highly acidic conditions (like neat HCl generation).[1] Ensure you have a proton scavenger (Base) like Triethylamine (TEA) or DIPEA present in the receiving flask before adding the acid chloride.[1] This buffers the HCl immediately.[1]
Q: I see a "double mass" in the MS (Dimer). What is this? A: This is likely the Anhydride .[1] If water is present but in low quantities (0.5 eq), two molecules of acid chloride react with one molecule of water to form the anhydride (R-CO-O-CO-R). This is less reactive than the chloride but can still react with amines.[1] It is a sign of "partial" wetness.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of nucleophilic acyl substitution and acid chloride hydrolysis).
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Detailed reaction pathways for heteroaromatic functionalization).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84494, 1,3-Thiazole-5-carboxylic acid.[1] Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: 4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride.[1] Retrieved from [Link] (Specific handling data for thiazole carbonyl chlorides).
Sources
Technical Support Center: Managing Exothermic Reactions with 1,3-Thiazole-5-Carbonyl Chloride
Disclaimer: The following guidance is based on established principles for handling reactive acyl chlorides.[1][2] As of February 2026, specific, peer-reviewed data on the thermal hazards of 1,3-thiazole-5-carbonyl chloride is limited. Therefore, all procedures must be preceded by a thorough risk assessment and small-scale pilot experiments conducted by qualified personnel.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes reactions with 1,3-thiazole-5-carbonyl chloride potentially exothermic?
A1: The high reactivity of the acyl chloride functional group is the primary driver. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and oxygen atoms.[2] This makes it highly susceptible to rapid, exothermic reactions with nucleophiles such as amines, alcohols, and even water.[3][][5] The reaction to form an amide bond, a common application, is known to be thermodynamically favorable and can be highly exothermic.[3][6]
Q2: What are the immediate signs of a developing thermal runaway reaction?
A2: Key indicators of a potential thermal runaway include:
-
A rapid, uncontrolled increase in the reaction mixture's temperature.
-
A sudden change in pressure within a closed or sealed reactor system.[7]
-
Vigorous, unexpected gas evolution (e.g., HCl fumes).[]
-
A noticeable change in the viscosity or color of the reaction mixture.
-
Boiling of the solvent, even with external cooling applied.
Q3: How does my choice of solvent impact heat management?
A3: The solvent plays a critical role in thermal management. A suitable solvent should have a high enough boiling point to absorb significant heat without boiling, a high heat capacity, and good thermal conductivity. It should also be inert to the acyl chloride and other reagents. Solvents like toluene or xylenes are often preferred over lower-boiling point solvents like dichloromethane or diethyl ether for reactions with significant exotherms.[]
Q4: Can the type of base used influence the reaction exotherm?
A4: Absolutely. The choice of base is critical.
-
Tertiary Amines (e.g., Triethylamine): These are common HCl scavengers. Their reaction with the byproduct HCl is itself an acid-base neutralization, which is highly exothermic and can significantly contribute to the overall heat generated.
-
Pyridine: Functions similarly to tertiary amines but can sometimes be less reactive.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally less exothermic but can introduce heterogeneity (solid-liquid mixture), which may complicate stirring and heat transfer. They are often used when a milder reaction is desired.
Q5: Is it safe to quench unreacted 1,3-thiazole-5-carbonyl chloride with water?
A5: While water does react with and neutralize acyl chlorides, the reaction (hydrolysis) can be violent and release corrosive HCl gas.[8][9][10] A controlled quench is mandatory. It is far safer to perform a "reverse quench" by slowly adding the reaction mixture to a separate, well-stirred, and cooled vessel containing a quenching agent like a dilute solution of sodium bicarbonate, or an alcohol such as isopropanol or methanol.[9][11]
Part 2: Troubleshooting Guides
Scenario 1: Rapid Temperature Spike During Amine Addition
-
Symptom: Upon adding an amine to a solution of 1,3-thiazole-5-carbonyl chloride, the internal temperature rises much faster than anticipated, and the external cooling bath cannot keep up.
-
Immediate Cause: The rate of heat generation from the highly exothermic amide bond formation is exceeding the system's heat removal capacity.[3][]
-
Immediate Actions:
-
Stop Addition: Immediately cease adding the nucleophile (amine).
-
Enhance Cooling: Lower the temperature of the cooling bath and/or add more coolant (e.g., dry ice to an acetone bath).
-
Increase Agitation: Ensure the mixture is being stirred as efficiently as possible to improve heat transfer to the vessel walls.
-
Dilute (If Safe): If you have a pre-chilled, inert solvent available, adding it can help absorb heat and slow the reaction rate. This should only be done if the reaction is not already approaching a runaway state.
-
-
Preventative Measures for Future Experiments:
-
Slow Addition: Use a syringe pump for controlled, dropwise addition of the amine over a prolonged period.
-
Dilution: Run the reaction at a lower concentration.
-
Lower Temperature: Start the reaction at a significantly lower temperature (e.g., -20 °C or 0 °C) to provide a larger thermal buffer.
-
Scenario 2: Pressure Buildup and Fuming in the Reactor
-
Symptom: The pressure gauge on your sealed reactor is rising, or you observe excessive fuming from the reaction vessel's outlet/condenser.
-
Immediate Cause: The reaction is producing hydrogen chloride (HCl) gas as a byproduct faster than it can be scrubbed or condensed.[][10] This is exacerbated by high temperatures, which increase the vapor pressure of the solvent and HCl.
-
Immediate Actions:
-
Ensure Safe Venting: Confirm that the vessel is venting through a proper scrubbing system (e.g., a bubbler with NaOH solution) to neutralize the acidic gas.
-
Cool the Reaction: Immediately apply cooling to reduce the reaction rate and lower the vapor pressure of the components.
-
Stop Reagent Addition: Halt the flow of any incoming reagents.
-
-
Preventative Measures for Future Experiments:
-
Use a Scavenger: Ensure at least one equivalent of an HCl scavenger (like triethylamine or pyridine) is present in the reaction mixture before starting the addition of the acyl chloride.
-
Optimize Venting: Use a wider bore condenser or vent line and ensure your scrubber is adequately sized for the scale of the reaction.
-
Scenario 3: Formation of Dark, Tarry Byproducts
-
Symptom: The reaction mixture, which should be a clear solution or a light-colored slurry, turns dark brown or black, and product yield is low.
-
Immediate Cause: Localized hot spots due to poor mixing or an uncontrolled exotherm are causing thermal decomposition of the thiazole ring, the product, or the starting materials. Acyl chlorides can also undergo side reactions at elevated temperatures.
-
Immediate Actions:
-
Cool Down: Immediately lower the reaction temperature.
-
Sample for Analysis: If safe, take a small sample to analyze (e.g., by TLC or LCMS) to assess the extent of decomposition.
-
-
Preventative Measures for Future Experiments:
-
Improve Agitation: Use an overhead stirrer for larger scale reactions to ensure homogenous mixing and prevent localized heating.
-
Reverse Addition: Consider adding the 1,3-thiazole-5-carbonyl chloride solution slowly to the amine solution, rather than the other way around. This keeps the highly reactive acyl chloride as the limiting reagent at any given moment, preventing it from accumulating.
-
Maintain Low Temperature: Ensure the reaction is maintained at the optimal low temperature for its entire duration.
-
Part 3: Protocols & Data
Best-Practice Protocol: Controlled Amide Coupling
This protocol is designed to mitigate exothermic risk during the synthesis of a 1,3-thiazole-5-carboxamide.
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a jacketed reactor equipped with an overhead stirrer, a thermocouple, and a condenser leading to a caustic scrubber.
-
Reagent Charging:
-
Charge the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Toluene, 10 mL per gram of amine).
-
Charge the HCl scavenger, triethylamine (1.1 eq.).
-
Begin vigorous stirring and cool the mixture to 0 °C using the reactor jacket.
-
-
Acyl Chloride Addition:
-
In a separate, dry flask, dissolve 1,3-thiazole-5-carbonyl chloride (1.05 eq.) in the same anhydrous solvent.
-
Load this solution into a syringe pump.
-
Begin adding the acyl chloride solution to the cooled amine mixture dropwise over 1-2 hours.
-
Crucial: Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the internal temperature does not rise by more than 5 °C.
-
-
Reaction & Quench:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for another hour.
-
Prepare a separate vessel with a cooled (0 °C), stirred solution of 1M sodium bicarbonate.
-
Slowly transfer the reaction mixture into the bicarbonate solution to quench any unreacted acyl chloride and neutralize the triethylamine hydrochloride salt.
-
-
Work-up: Proceed with standard liquid-liquid extraction.
Data Tables for Reaction Planning
Table 1: Solvent Properties for Thermal Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Dichloromethane | 39.6 | 1.14 | Low boiling point, not ideal for highly exothermic reactions. |
| Tetrahydrofuran (THF) | 66 | 1.67 | Can form peroxides; must be dry. |
| Acetonitrile | 82 | 2.23 | Good solvating power. |
| Toluene | 111 | 1.13 | Excellent choice for higher temperature control. |
| N,N-Dimethylformamide (DMF) | 153 | 2.18 | High boiling point, but can react with acyl chlorides, especially at elevated temperatures. Use with caution.[12] |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action |
| Rapid Temperature Rise | Reaction rate too high | Stop addition, cool aggressively, dilute. Use syringe pump and lower starting temp in future. |
| Pressure Increase / Fumes | HCl gas evolution | Ensure proper venting/scrubbing. Cool reaction down. Use a base/scavenger in future. |
| Dark Color / Tar Formation | Thermal decomposition | Improve agitation, consider reverse addition, maintain strict temperature control. |
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Decision Tree for Exothermic Events
This diagram outlines the logical steps to take when an unexpected exotherm is detected.
Caption: Decision tree for responding to an unexpected exotherm.
Diagram 2: Workflow for Safe Acyl Chloride Reaction Setup
This diagram illustrates the critical steps and considerations for setting up a reaction involving 1,3-thiazole-5-carbonyl chloride to minimize thermal risks.
Caption: Step-by-step workflow for safe reaction setup and execution.
References
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Available at: [Link]
-
ResearchGate. (2025, August 6). Emerging Methods in Amide- and Peptide-Bond Formation. Available at: [Link]
-
PMC. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available at: [Link]
-
Sciencemadness Wiki. (2025, August 3). Acyl chloride. Available at: [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Available at: [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Available at: [Link]
-
Chemguide. an introduction to acyl chlorides (acid chlorides). Available at: [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. researchgate.net [researchgate.net]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pyrophobic.com [pyrophobic.com]
- 8. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. fishersci.ca [fishersci.ca]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Byproduct Formation in Acylation Reactions
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of acylation reactions. The formation of unwanted byproducts is a persistent challenge that can compromise yield, complicate purification, and ultimately delay project timelines. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you diagnose and resolve common issues in your experiments. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in established chemical principles.
Part 1: Troubleshooting Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation, but it is sensitive to reaction conditions that can lead to a variety of byproducts.
Q1: My reaction is producing a di-acylated product, even though the acyl group is deactivating. Why is this happening and how can I stop it?
A1: While the acyl group is electron-withdrawing and deactivates the aromatic ring to further substitution, this deactivation is not absolute.[1] Polysubstitution can still occur under certain conditions, primarily when dealing with a highly activated starting material or when reaction conditions are too harsh.[1]
Causality & Troubleshooting:
-
Highly Activated Substrates: If your aromatic ring contains potent electron-donating groups (e.g., -OH, -OR, -NH₂), the starting material can be reactive enough to undergo a second acylation before the deactivating effect of the first acyl group can prevent it.
-
Incorrect Stoichiometry: Using a significant excess of the acylating agent (acyl chloride or anhydride) or the Lewis acid catalyst dramatically increases the probability of a second reaction.[1] The product, though deactivated, is forced to react by the high concentration of the electrophile.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second acylation to occur.[1][2]
Recommended Solutions:
-
Control Stoichiometry: Employ a strict 1:1 molar ratio between the aromatic substrate and the acylating agent.[2] The Lewis acid catalyst should typically be used in stoichiometric amounts (1.0 to 1.2 equivalents) because it complexes with the ketone product, which also helps prevent further reaction.[1][2][3]
-
Modify Reaction Conditions: Lower the reaction temperature significantly; running the reaction at 0 °C or even lower can provide the necessary control.[1] Additionally, shorten the reaction time, monitoring closely by TLC or GC to quench the reaction as soon as the starting material is consumed.[1][4]
-
Slow Addition: Add the acylating agent dropwise to the mixture of the substrate and Lewis acid. This keeps the instantaneous concentration of the electrophile low, favoring mono-acylation.[5]
Q2: I'm getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of my acylation?
A2: Regioselectivity in Friedel-Crafts acylation is governed by a combination of electronic and steric effects from substituents already on the aromatic ring, as well as the reaction conditions.[2]
Causality & Troubleshooting:
-
Electronic vs. Steric Control: Substituents direct the incoming acyl group based on their electronic properties (ortho/para for activators, meta for deactivators). However, the bulky acylium ion-Lewis acid complex can be sterically hindered from approaching the ortho position, leading to a higher proportion of the para product.
-
Isomerization at High Temperatures: At higher temperatures, a product might isomerize to a more thermodynamically stable isomer, leading to an unexpected product distribution.[1]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the isomer ratio.[1]
Recommended Solutions:
-
Lower the Reaction Temperature: Performing the reaction at the lowest feasible temperature will favor the kinetically controlled product, which is typically the one predicted by electronic directing effects, while minimizing isomerization.[1]
-
Screen Solvents: The choice of solvent can influence isomer distribution. Consider screening common inert solvents such as carbon disulfide (CS₂), 1,2-dichloroethane, or nitrobenzene to find the optimal medium for your desired selectivity.[1][6]
-
Choice of Lewis Acid: The size of the Lewis acid-acylating agent complex can impact steric hindrance. Experimenting with different Lewis acids (e.g., AlCl₃ vs. a milder option like ZnCl₂) might alter the ortho/para ratio.[4]
Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid Catalyst | Relative Strength | Typical Use Cases & Considerations | Byproduct Risk |
| Aluminum Chloride (AlCl₃) | Very Strong | The most common catalyst; highly effective but can cause charring with sensitive substrates. Requires stoichiometric amounts.[3] | High risk of decomposition/polymerization with reactive substrates like furans.[4] |
| Iron(III) Chloride (FeCl₃) | Strong | A common and effective alternative to AlCl₃.[7] | Moderate to high, similar to AlCl₃. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Mild | Good for acid-sensitive substrates where AlCl₃ is too harsh. Often used with acid anhydrides.[4] | Lower risk of substrate polymerization.[4] |
| Zinc Chloride (ZnCl₂) | Mild | A mild catalyst suitable for activated aromatic rings and to minimize side reactions.[4] | Low risk of decomposition. |
| Trifluoromethanesulfonic Acid (TfOH) | Superacid (Brønsted) | Can act as its own catalyst and solvent; effective for C-acylation and can offer high selectivity.[8] | Can be tuned, but conditions must be carefully controlled.[8] |
Q3: My reaction mixture is turning into a dark, insoluble tar. What's causing this decomposition?
A3: Tar formation, or polymerization, is a frequent side reaction, especially when using highly reactive or acid-sensitive substrates like furans, pyrroles, or phenols.[4] It is typically caused by an overly aggressive Lewis acid or excessively high temperatures.
Causality & Troubleshooting:
-
Strongly Acidic Conditions: Potent Lewis acids like AlCl₃ can induce polymerization of electron-rich aromatic rings.[4]
-
High Localized Heat/Concentration: A rapid, exothermic reaction can create localized hot spots, leading to decomposition. This is common if reagents are mixed too quickly.[1]
Recommended Solutions:
-
Use a Milder Lewis Acid: Switch from AlCl₃ to a milder catalyst such as ZnCl₂, BF₃·OEt₂, or a solid acid catalyst like a zeolite.[4]
-
Lower the Reaction Temperature: Conduct the reaction at 0 °C or even as low as -78 °C to control the reaction rate and dissipate heat.[4]
-
Control Reagent Addition: Add the Lewis acid or acylating agent slowly and in a controlled manner to prevent localized high concentrations and exothermic spikes.[4]
-
Choose an Inert Solvent: Ensure the solvent is not contributing to the side reactions. Dichloromethane or carbon disulfide are generally safe choices.[2]
Part 2: Controlling Byproducts in N-Acylation and O-Acylation
Acylation of heteroatoms is fundamental in the synthesis of amides and esters. Selectivity and preventing common side reactions are key to success.
Q4: I'm trying to mono-acylate a primary amine but I'm getting a significant amount of the di-acylated product. How can I improve selectivity?
A4: Di-acylation occurs when a second acyl group reacts with the nitrogen atom of the initially formed amide or with the second nitrogen in a molecule like urea.[9] This is primarily an issue of stoichiometry and reaction kinetics.
Causality & Troubleshooting:
-
Excess Acylating Agent: The most common cause is using too much of the acylating agent. Even a small excess can lead to the formation of the di-acylated byproduct.
-
High Reactivity: A highly reactive acylating agent (like an acyl chloride) combined with a nucleophilic amine can react so quickly that local concentrations of the acylating agent lead to double addition before the mixture becomes homogeneous.
Recommended Solutions:
-
Strict Stoichiometric Control: Use a precise stoichiometric amount or only a very slight excess (e.g., 1.05 equivalents) of the acylating agent.[9]
-
Slow, Controlled Addition: Add the acylating agent dropwise to a stirred solution of the amine. This maintains a low concentration of the electrophile and allows the mono-acylation to proceed cleanly.[9]
-
Lower Temperature: Running the reaction at a lower temperature will slow down the reaction rate, providing better control and minimizing the chance of a second acylation.
-
Use a Non-Nucleophilic Base: Adding a base like pyridine or triethylamine can help by scavenging the acid byproduct (e.g., HCl), but be mindful that it can also increase the nucleophilicity of the amine.[9]
Q5: My substrate has both an alcohol (-OH) and an amine (-NH₂) group. How do I selectively acylate only one of them?
A5: Achieving selective acylation in the presence of multiple nucleophilic groups is a classic challenge in organic synthesis. Generally, amines are more nucleophilic than alcohols and will react preferentially. However, selectivity can be controlled by tuning reaction conditions or by using protecting groups.[10]
Causality & Troubleshooting:
-
Relative Nucleophilicity: Under neutral or basic conditions, the lone pair on nitrogen is more available for attack than the lone pair on oxygen, leading to preferential N-acylation.
-
pH Control: Under strongly acidic conditions, the amine can be protonated to form a non-nucleophilic ammonium salt (-NH₃⁺), allowing for selective O-acylation of the alcohol group.
Recommended Solutions:
-
Exploit Inherent Reactivity: For N-acylation, run the reaction under neutral or slightly basic conditions (e.g., with pyridine as a base). The more nucleophilic amine should react first.
-
pH Adjustment for O-Acylation: To favor O-acylation, add a strong acid to protonate the amine group, effectively deactivating it.
-
Protecting Groups: The most robust strategy for guaranteeing selectivity is to temporarily "mask" one of the functional groups with a protecting group.[11] For example, you can protect the amine as a carbamate (e.g., Boc or Cbz), perform the O-acylation, and then deprotect the amine.[12]
Part 3: Advanced Strategies & Workflows
Diagram: Troubleshooting Workflow for Acylation Reactions
This workflow provides a logical path to diagnose and solve common issues encountered during acylation.
Caption: A decision tree for troubleshooting common acylation reaction problems.
Q6: I'm working with a complex molecule that has multiple reactive sites. How can I avoid a mess of byproducts?
A6: For complex molecules, a protecting group strategy is indispensable.[11][13] Protecting groups are temporary modifications of a functional group that render it inert to specific reaction conditions. After the desired transformation is complete, the protecting group is removed to restore the original functionality.[13][14]
The Logic of Protection:
-
Protect: Selectively mask all functional groups that could interfere with the planned acylation. The choice of protecting group is critical; it must be stable to the acylation conditions but easy to remove without affecting the rest of the molecule.[11]
-
Acylate: Perform the acylation reaction on the desired, unprotected site.
-
Deprotect: Remove the protecting group(s) to reveal the final, selectively acylated molecule.
Example Strategy: Protecting a Ketone to Acylate Another Position
If your molecule contains a ketone that could undergo side reactions (e.g., self-condensation via its enolate), you can protect it as a cyclic acetal using ethylene glycol.[14] Acetals are stable to the neutral or slightly basic conditions often used in N- or O-acylation.[14]
Diagram: Protecting Group Strategy Workflow
Caption: A conceptual workflow for using protecting groups in selective acylation.
Part 4: Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation of Anisole
This protocol incorporates best practices to minimize byproduct formation during the acylation of a moderately activated aromatic ring.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Crushed ice and concentrated HCl for workup
Procedure:
-
Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure the entire system is under an inert atmosphere to prevent moisture contamination.[5]
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.[5]
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.[5]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.[1]
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-4 hours), carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[2][5] This step quenches the reaction and breaks up the aluminum-ketone complex.[2]
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
Part 5: Purification Strategies
Q7: What are the most effective methods for removing common acylation byproducts?
A7: The choice of purification method depends on the nature of the product and the byproducts.
-
Acidic Impurities: If your primary byproduct is the carboxylic acid from the hydrolysis of the acylating agent, a simple wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup is very effective.[15][16]
-
Unreacted Starting Material: If the byproduct is unreacted starting material, and there is a significant difference in boiling points, fractional distillation under reduced pressure is a highly effective method for purification, especially for liquid products.[16]
-
Isomeric Byproducts: Separating isomers can be challenging. Column chromatography on silica gel is the most common and effective technique. The choice of eluent system is critical and must be optimized to achieve separation.
-
Polymeric/Tar Byproducts: These are typically non-volatile and often insoluble. The desired product can usually be separated by dissolving the crude mixture in a suitable solvent and filtering off the insoluble tar. Further purification by chromatography or distillation is then required.
References
- Benchchem. Preventing byproduct formation in the acylation of benzene.
- Benchchem. Troubleshooting acylation reactions for urea derivatives.
-
ResearchGate. The effect of temperature on selectivity of acetylation. The yields of... Available at: [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]
-
Study.com. Esterification | Reaction, Mechanism & Formula. Available at: [Link]
-
Chemistry Learner. Esterification: Definition, Reaction, Mechanism, and Examples. Available at: [Link]
-
MDPI. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
JoVE. Video: Esterification - Concept. Available at: [Link]
- Benchchem. How to avoid polysubstitution in the acylation of substituted benzenes?
-
PMC. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available at: [Link]
- Benchchem. Common side reactions in the Friedel-Crafts acylation of furan.
- Benchchem. Preventing side reactions of the ketone group during acylation with 2-(2-Oxocyclohexyl)acetyl chloride.
-
ResearchGate. Effect of temperature on the acylation of PC with DA. Reaction condition. Available at: [Link]
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available at: [Link]
-
Vedantu. Esterification Reaction: Definition, Mechanism & Examples. Available at: [Link]
-
Revue Roumaine de Chimie. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
A-Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
-
Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
- Benchchem. troubleshooting common issues in Friedel-Crafts reactions.
-
MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available at: [Link]
-
PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
-
PMC. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Available at: [Link]
-
Thieme. 2 Protection of Functional Groups. Available at: [Link]
- Google Patents. US7790922B2 - Purification of acetic acid from wood acetylation process using extraction.
-
ChemBAM. Is that a catalyst – Friedel-Crafts acylation. Available at: [Link]
-
University of Calgary. Ch12: Friedel-Crafts acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
- Benchchem. Purification techniques for products of decanoyl chloride synthesis.
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Technical Support Center: Troubleshooting Failed Reactions with 1,3-Thiazole-5-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,3-thiazole-5-carbonyl chloride. This guide is designed to provide in-depth troubleshooting for common issues encountered during its use in organic synthesis. As a senior application scientist, I will provide not just procedural steps, but also the underlying chemical principles to empower you to solve even the most challenging synthetic problems.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with 1,3-thiazole-5-carbonyl chloride is not proceeding, or the yield is very low. What are the likely causes?
A1: This is a common issue that can stem from several factors related to the stability of the starting material, the reaction conditions, or the nature of your substrate. Here’s a breakdown of potential culprits:
-
Degradation of 1,3-Thiazole-5-Carbonyl Chloride: This is the most frequent cause. Acyl chlorides, especially those on electron-deficient heterocyclic rings, are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or residual water in your solvents or on your glassware can rapidly convert the acyl chloride to the unreactive carboxylic acid.
-
Inadequate Activation: The thiazole ring is electron-deficient, which can influence the reactivity of the adjacent carbonyl group.[2][3][4] For certain reactions, particularly with less nucleophilic substrates, an activating agent or a stronger base might be necessary.
-
Substrate-Related Issues: If your substrate is an amine, its nucleophilicity is crucial. Sterically hindered amines or anilines with electron-withdrawing groups may react sluggishly. For Friedel-Crafts type reactions, highly deactivated aromatic compounds may not be suitable substrates.[5][6]
-
Improper Reaction Temperature: While many acylation reactions proceed well at room temperature, some may require initial cooling to control exotherms, followed by warming to drive the reaction to completion.
Q2: I suspect my 1,3-thiazole-5-carbonyl chloride has degraded. How can I confirm this and what precautions should I take?
A2: Visual inspection can sometimes be revealing. The pure compound should be a stable solid under normal conditions.[1] Clumping, discoloration, or a pungent acidic odor (due to HCl release upon hydrolysis) are signs of degradation.
To confirm, you can run a simple analytical test:
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry deuterated solvent (like CDCl₃) and look for the appearance of a broad singlet corresponding to the carboxylic acid proton, alongside the disappearance of the characteristic acyl chloride signals.
Prevention is key:
-
Storage: Always store 1,3-thiazole-5-carbonyl chloride in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator.[7]
-
Handling: Handle the reagent in a glovebox or under a stream of inert gas. Use dry solvents and oven-dried glassware.
Q3: I am attempting an amide coupling with a primary amine, but I am observing multiple byproducts. What could be the side reactions?
A3: In addition to the desired amide formation, several side reactions can occur:
-
Double Acylation: If your amine has other nucleophilic sites, or if the reaction conditions are too harsh, you might see acylation at multiple positions.
-
Reaction with the Thiazole Ring: While less common, under certain conditions, strong nucleophiles can potentially interact with the thiazole ring itself.[8]
-
Base-Induced Decomposition: Using an excessively strong or hindered base can lead to decomposition of the acyl chloride or the product.
Troubleshooting Guides
Problem 1: Low or No Conversion in Amide Bond Formation
If your thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows unreacted starting materials, follow this systematic approach.
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Detailed Protocols:
Protocol 1.1: Verification of 1,3-Thiazole-5-Carbonyl Chloride Integrity
-
Carefully take a small sample of your 1,3-thiazole-5-carbonyl chloride under an inert atmosphere.
-
Dissolve it in anhydrous CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Expected Result: A clean spectrum showing the characteristic peaks for the thiazole proton and any other substituents.
-
Indication of Degradation: The presence of a broad peak around 10-12 ppm suggests the formation of the corresponding carboxylic acid due to hydrolysis.
Protocol 1.2: Optimization of Reaction Conditions for Amide Coupling
If the acyl chloride is of good quality, proceed with optimizing the reaction conditions.
| Parameter | Standard Condition | Troubleshooting Step | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Use anhydrous solvents. Consider a more polar aprotic solvent like Dimethylformamide (DMF) for poorly soluble starting materials. | Moisture can quench the reaction.[1] Solvent polarity can influence reaction rates. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Use 1.1-1.5 equivalents. For sluggish reactions, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). | The base scavenges the HCl byproduct.[9] A stronger base can deprotonate less nucleophilic amines more effectively. |
| Temperature | 0 °C to Room Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. If no reaction occurs, gently heat to 40-50 °C. | Controls initial exotherm and then provides energy to overcome the activation barrier. |
| Additives | None | For weakly nucleophilic amines, add a catalytic amount of 4-Dimethylaminopyridine (DMAP). | DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. |
Problem 2: Formation of Insoluble Precipitate During Reaction
The formation of an unexpected precipitate can stall your reaction.
Possible Causes and Solutions:
-
Precipitation of Amine Hydrochloride Salt: This is common when using bases like TEA or DIPEA. The resulting ammonium salt is often insoluble in common organic solvents.
-
Solution: While this is a normal part of the reaction, ensure your stirring is vigorous enough to maintain a suspension. If the reaction stalls, consider using a more polar solvent or a soluble base like pyridine.
-
-
Product Precipitation: If your product has low solubility in the reaction solvent, it may crash out of the solution.
-
Solution: This can be advantageous for purification. Monitor the reaction by taking a small aliquot of the suspension and analyzing it. If the reaction is complete, you can proceed with filtration. If not, you may need to switch to a solvent in which the product is more soluble.
-
Problem 3: Difficult Purification of the Final Product
Contamination with starting materials or byproducts can complicate purification.
Purification Strategy Flowchart:
Caption: General purification workflow.
Detailed Protocols:
Protocol 3.1: Standard Aqueous Workup
-
Quench the reaction mixture by slowly adding it to a separatory funnel containing water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with:
-
Dilute HCl (to remove unreacted amine and basic impurities).
-
Saturated aqueous NaHCO₃ (to remove unreacted 1,3-thiazole-5-carboxylic acid).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3.2: Column Chromatography
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude product.
References
-
American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Retrieved from [Link]
-
Wikipedia. (2024). Thiazole. Retrieved from [Link]
-
Seiple, I. B., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Seiple, I. B., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]
-
PMC. (n.d.). N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]
-
ResearchGate. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
ResearchGate. (2025). Acylation of 5‐amino‐3H‐1,3,4‐thiadiazolin‐2‐one. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
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- 5. 傅-克酰基化反应 [sigmaaldrich.cn]
- 6. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
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Technical Support Center: Solvent Effects on the Reactivity of 1,3-Thiazole-5-Carbonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for handling 1,3-thiazole-5-carbonyl chloride, with a specific focus on how solvent choice critically impacts reaction outcomes. The following question-and-answer format is designed to address common challenges and provide both theoretical understanding and practical, field-proven solutions.
Section 1: Fundamentals of Reactivity and Solvent Choice
Question: What is 1,3-thiazole-5-carbonyl chloride, and what makes its reactivity sensitive to the solvent?
Answer: 1,3-Thiazole-5-carbonyl chloride is a heterocyclic acyl chloride. The thiazole ring is an important pharmacophore found in many pharmaceutical agents.[1][2] The carbonyl chloride group is a highly reactive functional group used to acylate nucleophiles (such as amines, alcohols, and thiols) to form amides, esters, and thioesters, respectively.[3]
The reactivity of this molecule is governed by the electrophilicity of the carbonyl carbon. The adjacent chlorine and oxygen atoms are strongly electronegative, withdrawing electron density and making the carbon atom highly susceptible to nucleophilic attack.[4] The thiazole ring itself, being an aromatic system, further influences the electronic properties of the carbonyl group.[5]
Solvents play a crucial role by:
-
Solvating the reactants: Ensuring the acyl chloride and the nucleophile are dissolved and can interact.
-
Stabilizing charged intermediates and transition states: The reaction proceeds through a tetrahedral intermediate, and the solvent's ability to stabilize this transient species can dramatically affect the reaction rate.[6]
-
Interacting with the nucleophile: Solvents can either enhance or suppress the reactivity of the nucleophile.[7]
The choice of solvent can therefore be the difference between a high-yield, clean reaction and a slow, incomplete reaction plagued by side products.
Question: How do different classes of solvents—polar protic, polar aprotic, and nonpolar—affect acylation reactions?
Answer: The outcome of a nucleophilic acyl substitution is profoundly influenced by the solvent class. The reaction generally follows a nucleophilic addition-elimination mechanism, which has similarities to an SN2 reaction pathway.[8][9]
-
Polar Aprotic Solvents (Recommended): This class is generally the best choice for reactions with 1,3-thiazole-5-carbonyl chloride.
-
Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Why they work: These solvents possess significant dipole moments that can dissolve the charged nucleophiles and stabilize the charged tetrahedral intermediate formed during the reaction.[10] Crucially, they lack acidic protons (O-H or N-H bonds) and therefore do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of reaction.[7][11]
-
-
Polar Protic Solvents (Use with Caution): These solvents can be problematic and should generally be avoided.
-
Examples: Water, Methanol (MeOH), Ethanol (EtOH).
-
Why they are problematic:
-
Solvolysis/Hydrolysis: Acyl chlorides react vigorously with water and alcohols.[9][12] Using a protic solvent will lead to the rapid degradation of your 1,3-thiazole-5-carbonyl chloride into the corresponding carboxylic acid or ester, consuming your starting material.[4]
-
Nucleophile Deactivation: These solvents form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and reducing its nucleophilicity. This significantly slows down the desired acylation reaction.[6][11]
-
-
-
Nonpolar Solvents (Generally Not Recommended):
-
Examples: Hexane, Toluene, Benzene.
-
Why they are problematic: Most nucleophiles, especially if they are salts (e.g., the sodium salt of an alcohol or a hydrochloride salt of an amine requiring a base), have poor solubility in nonpolar solvents. If the reactants cannot dissolve, the reaction will be extremely slow or will not proceed at all.
-
The following table summarizes the key solvent properties and their general impact on acylation reactions.
| Solvent Class | Examples | Dielectric Constant (Polarity) | Key Feature | Impact on Acylation with Acyl Chlorides |
| Polar Aprotic | DCM, THF, MeCN, DMF | Moderate to High | Lacks acidic protons | Highly Favorable. Solvates reactants, stabilizes transition state, and does not deactivate the nucleophile.[13] |
| Polar Protic | Water, MeOH, EtOH | High | Contains O-H or N-H bonds | Unfavorable. Leads to rapid solvolysis of the acyl chloride and deactivates the nucleophile.[11] |
| Nonpolar | Hexane, Toluene | Low | Lacks significant dipole moment | Generally Unfavorable. Poor solubility of most nucleophiles and charged intermediates. |
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Question: My reaction is very slow or appears to be incomplete. How can I use solvent choice to improve the rate and conversion?
Answer: A slow or incomplete reaction is often due to either poor solubility or suppressed nucleophile reactivity.
Troubleshooting Steps:
-
Review Your Solvent Choice: Are you using a polar aprotic solvent? If you are using a less polar solvent like diethyl ether or toluene, consider switching to a more polar aprotic solvent like DCM, THF, or MeCN . If solubility is still an issue, a more powerful polar aprotic solvent like DMF or DMSO may be required.
-
Check for Protic Contamination: Ensure your solvent is anhydrous. The presence of water will consume the acyl chloride. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Consider the Nucleophile's Strength: If you are using a weak nucleophile (e.g., a hindered amine or an aniline with electron-withdrawing groups), the choice of solvent becomes even more critical. Switching from THF to a more polar solvent like DMF can significantly increase the reaction rate.
Workflow for Optimizing Reaction Rate
Caption: Decision workflow for troubleshooting slow reactions.
Question: I'm observing significant side product formation. What are the likely side reactions and how can solvent choice mitigate them?
Answer: The primary side reaction is the degradation of the 1,3-thiazole-5-carbonyl chloride.
Common Side Reactions:
-
Hydrolysis: Reaction with trace amounts of water to form 1,3-thiazole-5-carboxylic acid.
-
Reaction with Base: If you are using an amine base like triethylamine (TEA) to scavenge the HCl byproduct, ensure it is of high purity. Impurities can react with the acyl chloride.
-
Dimerization/Polymerization: In some cases, the acylated product may be ableto react further.
Mitigation Strategies:
-
Solvent Purity is Paramount: Use high-purity, anhydrous solvents. This is the most critical step to prevent hydrolysis. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[14]
-
Choice of Base and Solvent: When using a tertiary amine base like TEA or DIPEA, less polar solvents like DCM or THF are often preferred over highly polar ones like DMF. In highly polar solvents, the formation of reactive intermediates from the acyl chloride and the amine base can sometimes be accelerated, potentially leading to side products.
-
Temperature Control: Add the acyl chloride solution slowly to the solution of the nucleophile at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side product formation.[14]
Troubleshooting Side Products
Caption: Flowchart for diagnosing and mitigating side reactions.
Section 3: Experimental Protocols
Question: Can you provide a general, self-validating protocol for the acylation of an amine with 1,3-thiazole-5-carbonyl chloride?
Answer: Absolutely. This protocol uses dichloromethane (DCM), a common and effective polar aprotic solvent, and includes checkpoints for validation.
General Protocol: Synthesis of a 1,3-Thiazole-5-Amide
Materials:
-
1,3-thiazole-5-carbonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Reactant Preparation: In the flask, dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve the 1,3-thiazole-5-carbonyl chloride (1.0 eq) in a small amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Checkpoint 1 (Visual): You may observe the formation of a white precipitate (triethylammonium chloride). This is a good indication the reaction is proceeding.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress should be monitored.
-
Checkpoint 2 (TLC/LC-MS): After 1 hour, take a small aliquot from the reaction mixture. Analyze it by Thin Layer Chromatography (TLC) or LC-MS. You should observe the consumption of the starting amine and the formation of a new, typically less polar, product spot (the amide). The reaction is complete when the limiting reagent (usually the amine) is no longer visible.
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
-
Checkpoint 3 (Characterization): Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry. The data should be consistent with the desired amide product.
-
Section 4: Advanced Topics
Question: Are there situations where an unconventional solvent might be beneficial?
Answer: Yes, in specific scenarios. For some large-scale industrial processes or green chemistry applications, researchers are exploring alternative solvents.[1]
-
Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They are non-volatile and can be highly polar, sometimes accelerating reactions. Their use in thiazole synthesis is an active area of research, as they can act as both the solvent and a catalyst.[5] However, they can be expensive and product isolation can be challenging.
-
Solvent-Free Reactions: For some highly reactive substrates, the reaction can be run neat (without any solvent), often with gentle heating. This minimizes waste but requires careful temperature control to avoid decomposition.
These are advanced methods and should only be considered after standard polar aprotic solvents have been evaluated.
References
-
SN2 Effect of Solvent. OpenOChem Learn. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Solvent Polarity in SN1 and SN2 Reactions. Wolfram Demonstrations Project. [Link]
-
What effect does the polarity of a solvent have on an Sn2 Reaction? Reddit. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange. [Link]
-
20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link]
-
Relative Ease of Hydrolysis. Save My Exams. [Link]
-
Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkle. [Link]
-
Comparing Rate of Hydrolysis of Acyl halides. Chemistry Stack Exchange. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. ResearchGate. [Link]
-
Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. ResearchGate. [Link]
-
7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
-
N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses. [Link]
-
Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. ResearchGate. [Link]
-
2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. [Link]
-
Thiazole. Wikipedia. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1,3-Thiazole-5-Carbonyl Chloride using ¹H and ¹³C NMR Spectroscopy
An authoritative guide to the structural validation of 1,3-thiazole-5-carbonyl chloride, leveraging ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides an in-depth analysis of expected spectral data, a rigorous experimental workflow, and a comparative framework for ensuring analytical certainty.
In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of synthetic intermediates is not merely a procedural step but the foundation of scientific integrity. 1,3-Thiazole-5-carbonyl chloride is a valuable heterocyclic building block, and its purity and structural identity are paramount for the success of subsequent synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose, offering an unparalleled window into the molecular architecture.
This guide moves beyond a simple recitation of data. It is designed to provide a senior scientist's perspective on the causality behind spectral observations and experimental design, ensuring a self-validating approach to structural elucidation.
Part 1: Theoretical Framework and Spectral Prediction
Before stepping into the laboratory, a robust theoretical prediction of the NMR spectra provides a critical roadmap. The electronic environment of each nucleus within 1,3-thiazole-5-carbonyl chloride dictates its unique resonance frequency (chemical shift).
Molecular Structure and Atom Numbering
To discuss the spectra logically, we will use the standard numbering for the 1,3-thiazole ring.
Caption: Structure and numbering of 1,3-thiazole-5-carbonyl chloride.
¹H NMR Spectrum: Predicted Resonances
The proton NMR spectrum is expected to be simple and highly diagnostic. The thiazole ring possesses two protons, H2 and H4, in distinct electronic environments.
-
H2 Proton (at C2): This proton is positioned between two highly electronegative heteroatoms, sulfur (S1) and nitrogen (N3). This arrangement creates a significant electron-deficient environment, causing the H2 nucleus to be strongly "deshielded." Consequently, its resonance will appear far downfield.
-
H4 Proton (at C4): This proton is adjacent to the nitrogen atom (N3) and is also influenced by the potent electron-withdrawing inductive effect of the carbonyl chloride group at C5. While also deshielded, the effect is typically less pronounced than for H2.
-
Multiplicity and Integration: As there are no protons on adjacent carbons, both H2 and H4 are expected to appear as sharp singlets. The relative integration of these two signals should be 1:1.
¹³C NMR Spectrum: Predicted Resonances
The proton-decoupled ¹³C NMR spectrum will reveal four distinct signals corresponding to the three carbons of the thiazole ring and the carbonyl carbon.
-
Carbonyl Carbon (C=O): The carbon of an acyl chloride is extremely electron-poor due to the attached oxygen and chlorine atoms. This results in a characteristic downfield chemical shift.[1][2]
-
C2 Carbon: Similar to its attached proton, C2 is flanked by sulfur and nitrogen, leading to significant deshielding and the most downfield chemical shift among the ring carbons.[3][4]
-
C4 Carbon: Influenced by the adjacent nitrogen and the C5-substituent, C4 will also be significantly deshielded.
-
C5 Carbon: While part of the aromatic ring, C5 is directly bonded to the carbonyl group, which will draw electron density and shift it downfield.
Summary of Predicted Data
The following tables summarize the anticipated chemical shift ranges, which serve as our primary comparative data.
Table 1: Predicted ¹H NMR Data for 1,3-Thiazole-5-Carbonyl Chloride
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |
| H2 | 8.8 – 9.2 | Singlet (s) | Strongly deshielded by adjacent S and N atoms.[5] |
| H4 | 8.2 – 8.6 | Singlet (s) | Deshielded by adjacent N atom and C5-carbonyl chloride group. |
Table 2: Predicted ¹³C NMR Data for 1,3-Thiazole-5-Carbonyl Chloride
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Carbonyl (C=O) | 160 – 175 | Highly deshielded environment of an acyl chloride.[2][6] |
| C2 | 155 – 165 | Deshielded by adjacent S and N atoms.[3] |
| C4 | 145 – 155 | Deshielded by adjacent N atom and C5 substituent.[3] |
| C5 | 135 – 145 | Attached to the electron-withdrawing carbonyl group. |
Part 2: A Rigorous, Self-Validating Experimental Workflow
The quality of NMR data is directly proportional to the rigor of the sample preparation and instrument setup. This protocol is designed to eliminate common sources of error and ensure high-quality, reproducible results.
Caption: A comprehensive workflow for NMR analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: For a standard high-field NMR spectrometer, weigh 5-10 mg of your compound for ¹H NMR.[7] For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[7]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it is a good solvent for many organic molecules and has well-defined residual peaks for calibration.[7] The required volume for a standard 5 mm NMR tube is 0.6-0.7 mL.[8]
-
Filtration: It is imperative to have a solution free of any solid particles.[8] Particulates distort the magnetic field, leading to broad, poorly resolved peaks. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Finalizing: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[7]
-
-
Data Acquisition:
-
Lock and Shim: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. The "shimming" process optimizes the magnetic field's homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H Acquisition: A standard proton experiment is typically fast, often requiring only 16 to 64 scans for a concentrated sample.
-
¹³C Acquisition: Due to the low natural abundance of the ¹³C isotope (~1.1%), significantly more scans are needed. A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon by removing ¹H-¹³C coupling.
-
-
Data Processing and Validation:
-
Standard Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected to ensure accurate peak representation.
-
Calibration: Chemical shifts are calibrated relative to a known standard. While TMS is the traditional standard, it is often more convenient and just as accurate to use the residual solvent peak (CHCl₃ in CDCl₃ at δ 7.26 for ¹H, and the central peak of the CDCl₃ triplet at δ 77.16 for ¹³C).
-
Analysis:
-
¹H Spectrum: Verify the presence of two singlets in the downfield region. Check that their integration ratio is approximately 1:1.
-
¹³C Spectrum: Verify the presence of four distinct peaks, with one in the characteristic acyl chloride carbonyl region.
-
Final Validation: Compare the experimentally observed chemical shifts with the predicted values in Tables 1 and 2. A strong correlation provides high confidence in the assigned structure.
-
-
Part 3: Comparative Analysis - Ruling Out Alternatives
A key component of rigorous validation is demonstrating that the observed data is inconsistent with plausible alternatives, such as starting materials or isomeric byproducts.
-
Alternative 1: 1,3-Thiazole-5-carboxylic acid (Starting Material): If the reaction to form the carbonyl chloride was incomplete, the starting carboxylic acid would be present. Its key spectral features would be:
-
¹H NMR: A very broad singlet for the acidic proton (-COOH) appearing far downfield, typically between δ 10-13 ppm.
-
¹³C NMR: The carboxylic acid carbonyl carbon would resonate further downfield than the acyl chloride, typically in the δ 170-185 ppm range.
-
-
Alternative 2: Isomeric Impurities (e.g., 1,3-Thiazole-4-carbonyl chloride): The formation of an incorrect isomer would result in a completely different NMR fingerprint. For the 4-carbonyl chloride isomer, the two thiazole protons (H2 and H5) would likely exhibit a small coupling to each other, appearing as doublets rather than singlets, with different chemical shifts.
The absence of these characteristic signals for potential impurities, combined with a precise match to the predicted data for the target molecule, constitutes a powerful and definitive structural proof. This multi-faceted approach, grounded in theoretical prediction and meticulous experimental practice, ensures the integrity of the chemical matter and the reliability of all subsequent research.
References
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NMR Sample Preparation: The Complete Guide - Organomation. [Link]
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NMR Sample Preparation, University of Ottawa. [Link]
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How To Prepare And Run An NMR Sample - ALWSCI. [Link]
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NMR Sample Preparation, University of California, Riverside. [Link]
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Spectroscopic Analysis of Acyl Chlorides, University of Calgary. [Link]
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¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. [Link]
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The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange. [Link]
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Analysing C13 NMR spectra with IR spectra - YouTube. [Link]
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GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles - ResearchGate. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole - Journal of Chemical and Pharmaceutical Research. [Link]
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Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
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¹³C-NMR Studies of Some Heterocyclically Substituted Chromones - Asian Journal of Chemistry. [Link]
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Synthesis and Characterization of Some New Thiazole Compounds by using Microwave Irradiation - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Thiazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
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Interpreting NMR [Example 3] - Chad's Prep®. [Link]
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2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem. [Link]
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¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. [Link]
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Product Class 11: 1,2,5-Thiadiazoles and Related Compounds - Science of Synthesis. [Link]
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2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride - Chemical Synthesis Database. [Link]
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¹³C NMR Chemical Shifts - Oregon State University. [Link]
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A Guide to ¹³C NMR Chemical Shift Values - Compound Interest. [Link]
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4-Methyl-1,3-thiazole-5-carbonyl chloride | C5H4ClNOS | CID 12470210 - PubChem. [Link]
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The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 1,3-Thiazole-5-Carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, 1,3-thiazole derivatives hold a significant place due to their diverse biological activities.[1] The introduction of a reactive carbonyl chloride group at the 5-position creates a versatile intermediate for the synthesis of a wide range of amide and ester derivatives, making them valuable building blocks in medicinal chemistry. Understanding the mass spectrometric behavior of these 1,3-thiazole-5-carbonyl chloride derivatives is paramount for their unambiguous identification, purity assessment, and for tracking their transformations in complex reaction mixtures.
This guide provides an in-depth comparative analysis of the mass spectrometry of 1,3-thiazole-5-carbonyl chloride and its derivatives. We will delve into the characteristic fragmentation patterns under different ionization techniques, explain the rationale behind these fragmentation pathways, and offer a framework for interpreting the mass spectra of this important class of compounds.
The Decisive Role of the Ionization Technique
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound, and 1,3-thiazole-5-carbonyl chloride derivatives are no exception. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.
Electron Ionization (EI): The Hard Ionization Approach for Structural Detail
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This results in a detailed fragmentation pattern that can be likened to a molecular fingerprint, offering rich structural information. For 1,3-thiazole-5-carbonyl chloride derivatives, EI is particularly useful for elucidating the core structure and identifying key functional groups.
Electrospray Ionization (ESI): The Soft Touch for Molecular Ion Confirmation
In contrast, ESI is a "soft" ionization technique that typically results in minimal fragmentation.[3] Its primary strength lies in the generation of intact protonated molecules ([M+H]+) or other adducts, allowing for the confident determination of the molecular weight of the parent compound.[3] This is especially crucial when dealing with potentially labile molecules or when analyzing complex mixtures where a clear molecular ion is needed for identification.
Unraveling the Fragmentation Puzzle: A Comparative Analysis
The fragmentation of 1,3-thiazole-5-carbonyl chloride derivatives in the mass spectrometer is a logical and predictable process governed by the inherent stability of the resulting ions and neutral losses. The primary sites of fragmentation are the reactive carbonyl chloride group and the thiazole ring itself.
A key fragmentation event for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[4] This is often followed by the loss of a neutral carbon monoxide molecule.[4] The thiazole ring can also undergo characteristic cleavages.
Let's consider a comparative analysis of three hypothetical derivatives to illustrate the principles of their fragmentation under Electron Ionization:
-
1,3-Thiazole-5-carbonyl chloride (Parent Compound)
-
2-Methyl-1,3-thiazole-5-carbonyl chloride (Electron-Donating Group)
-
2-Nitro-1,3-thiazole-5-carbonyl chloride (Electron-Withdrawing Group)
The following table summarizes the expected key fragment ions and their rationale.
| Compound | Structure | Key Fragment Ions (m/z) and Interpretation |
| 1,3-Thiazole-5-carbonyl chloride | M•+ : The molecular ion. [M-Cl]•+ : Loss of a chlorine radical to form the acylium ion. This is expected to be a prominent peak. [M-COCl]•+ : Loss of the entire carbonyl chloride radical, leaving the thiazole cation. [M-Cl-CO]•+ : Subsequent loss of carbon monoxide from the acylium ion. | |
| 2-Methyl-1,3-thiazole-5-carbonyl chloride | M•+ : The molecular ion. [M-Cl]•+ : Loss of a chlorine radical to form the acylium ion. The electron-donating methyl group may stabilize this ion, potentially increasing its relative abundance. [M-COCl]•+ : Loss of the carbonyl chloride radical. [M-Cl-CO]•+ : Loss of carbon monoxide from the acylium ion. | |
| 2-Nitro-1,3-thiazole-5-carbonyl chloride | M•+ : The molecular ion. [M-Cl]•+ : Loss of a chlorine radical. The electron-withdrawing nitro group may destabilize the acylium ion, potentially leading to a lower relative abundance compared to the other derivatives. [M-COCl]•+ : Loss of the carbonyl chloride radical. [NO2]+ : The presence of a peak corresponding to the nitro group cation is possible. [M-NO2]•+ : Loss of the nitro group. |
Visualizing the Fragmentation Pathways
To further clarify the fragmentation processes, we can visualize the key steps using fragmentation diagrams.
M [label="1,3-Thiazole-5-carbonyl chloride\n(M•+)"]; M_minus_Cl [label="[M-Cl]•+\n(Acylium Ion)"]; M_minus_COCl [label="[M-COCl]•+\n(Thiazole Cation)"]; M_minus_Cl_minus_CO [label="[M-Cl-CO]•+"];
M -> M_minus_Cl [label="- Cl•"]; M -> M_minus_COCl [label="- •COCl"]; M_minus_Cl -> M_minus_Cl_minus_CO [label="- CO"]; }
Caption: Fragmentation pathway of 1,3-thiazole-5-carbonyl chloride.M [label="2-Methyl-1,3-thiazole-5-carbonyl chloride\n(M•+)"]; M_minus_Cl [label="[M-Cl]•+\n(Stabilized Acylium Ion)"]; M_minus_COCl [label="[M-COCl]•+"]; M_minus_Cl_minus_CO [label="[M-Cl-CO]•+"];
M -> M_minus_Cl [label="- Cl•"]; M -> M_minus_COCl [label="- •COCl"]; M_minus_Cl -> M_minus_Cl_minus_CO [label="- CO"]; }
Caption: Fragmentation of the 2-methyl derivative.M [label="2-Nitro-1,3-thiazole-5-carbonyl chloride\n(M•+)"]; M_minus_Cl [label="[M-Cl]•+\n(Destabilized Acylium Ion)"]; M_minus_NO2 [label="[M-NO2]•+"]; NO2_plus [label="[NO2]+"];
M -> M_minus_Cl [label="- Cl•"]; M -> M_minus_NO2 [label="- •NO2"]; M -> NO2_plus [label=""]; }
Caption: Fragmentation of the 2-nitro derivative.Experimental Protocols: A Guide to Best Practices
To ensure high-quality and reproducible data, a well-defined experimental protocol is essential.
Sample Preparation
-
Solvent Selection: Due to the reactivity of the carbonyl chloride group, it is crucial to use anhydrous solvents to prevent hydrolysis to the corresponding carboxylic acid. Dichloromethane or chloroform are suitable choices.
-
Concentration: Prepare a dilute solution of the analyte (typically 1 mg/mL) in the chosen anhydrous solvent.
-
Handling: Handle samples in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to moisture.
Mass Spectrometry Analysis
For Electron Ionization (EI-MS):
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample. GC-MS is preferable for analyzing mixtures as it provides separation prior to mass analysis.
-
Ionization Energy: A standard electron energy of 70 eV is typically used to induce fragmentation and generate a library-searchable spectrum.[5]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire a full scan mass spectrum to observe all fragment ions.
For Electrospray Ionization (ESI-MS):
-
Inlet System: The sample solution is typically introduced via direct infusion using a syringe pump or through a liquid chromatograph (LC). LC-MS is highly effective for the analysis of complex mixtures.
-
Solvent System: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid) to promote protonation, is commonly used. However, care must be taken to minimize hydrolysis of the carbonyl chloride. A rapid analysis with minimal water content is advisable.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule ([M+H]+).
-
Source Parameters: Optimize the capillary voltage, nebulizing gas flow, and drying gas temperature to achieve a stable and efficient ionization.
-
Tandem Mass Spectrometry (MS/MS): To gain structural information with ESI, tandem mass spectrometry can be employed. The protonated molecule is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.[3]
Conclusion: A Powerful Tool for Structural Characterization
Mass spectrometry is an indispensable tool for the analysis of 1,3-thiazole-5-carbonyl chloride derivatives. By carefully selecting the ionization technique and understanding the fundamental principles of fragmentation, researchers can obtain detailed structural information that is critical for advancing drug discovery and development programs. The comparative analysis presented in this guide provides a foundational framework for interpreting the mass spectra of this important class of compounds, enabling scientists to confidently identify and characterize their molecules of interest. The ability to predict and understand fragmentation patterns not only aids in structure elucidation but also in the identification of impurities and degradation products, ensuring the quality and integrity of these vital synthetic intermediates.
References
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Gomza, Y. V., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(21), 5036. Available at: [Link].
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link].
-
Antopolsky, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1667. Available at: [Link].
- Palibroda, N., et al. Electron Ionisation Mass Spectra of Some Substituted Chalcones. Studia Universitatis Babes-Bolyai Chemia, 43(1-2), 33-39.
-
Mahale, G., et al. (2022). Thiazole substituted[4][6][7] Triazole: Synthesis and antimicrobial evaluation. Indian Journal of Chemistry, 61B(6), 640-648. Available at: [Link].
- El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02).
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ChemRxiv. Interesting signals from (electro)chemical mass spectrometry: are they real?. Available at: [Link].
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Comparative Biological Profiling of 1,3-Thiazole-5-Carboxamide Kinase Inhibitors
Executive Summary
The 1,3-thiazole-5-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, primarily recognized for its ability to mimic the adenine ring of ATP in the kinase hinge-binding region. Since the FDA approval of Dasatinib (BMS-354825) for Chronic Myeloid Leukemia (CML), this scaffold has been exhaustively derivatized to target various oncogenic pathways.
This guide objectively compares the biological activity of three distinct classes of 1,3-thiazole-5-carboxamide analogs:
-
Class A (Dasatinib-Lineage): 2-Amino-substituted analogs targeting Src/Abl.
-
Class B (c-Met/VEGFR Focused): 2-Aryl/Heteroaryl analogs targeting angiogenesis and metastasis.
-
Class C (Tubulin/Antioxidant): Non-kinase targeting derivatives.
Key Insight: While Class A analogs demonstrate picomolar potency against Src/Abl, Class B analogs sacrifice absolute potency for broader spectrum activity against solid tumors (lung, breast) via c-Met and VEGFR inhibition.
Structural Basis of Activity (SAR)
The biological efficacy of this scaffold relies on three specific pharmacophoric features. Understanding these is critical for interpreting the comparative data below.
Diagram 1: Pharmacophore & SAR Logic
Caption: SAR logic dictating the biological profile. The 2-position determines the primary kinase target, while the amide linker modulates solubility and cellular permeability.
Comparative Biological Performance[1]
Enzymatic Potency (Biochemical Assays)
The following table contrasts the inhibitory concentration (
| Compound Class | Representative Analog | Primary Target | Selectivity Profile | |
| Class A | Dasatinib | Src / Abl | < 1.0 | Pan-Src, broad kinase profile. Highly potent but prone to off-target toxicity. |
| Class A | Analog 12m (BMS) | Lck / Src | ~1-5 | Retains Src potency; optimized for oral bioavailability. |
| Class B | Compound 51am | c-Met | 2.54 | High selectivity for c-Met over Axl/Mer. Effective in solid tumor models.[1] |
| Class B | Compound 4 (Hydrazinyl) | VEGFR-2 | 93 | Moderate potency; dual mechanism involving apoptosis induction. |
| Class C | Compound 6m | Tubulin | 470 | Micromolar activity; distinct mechanism (non-kinase) mimicking Pretubulysin. |
Critical Analysis: Class A (Dasatinib) exhibits "Type I" binding (active conformation), resulting in extreme potency but lower selectivity. Class B analogs often employ "Type II" binding (inactive conformation), offering better specificity at the cost of absolute potency.
Cellular Antiproliferative Activity ( )
Enzymatic potency does not always correlate with cell death due to membrane permeability issues.
| Cell Line | Tissue Origin | Class A (Dasatinib) | Class B (c-Met 51am) | Class B (VEGFR Cmpd 4) |
| K562 | CML (Leukemia) | < 1 nM | > 1000 nM | N/A |
| A549 | Lung Carcinoma | > 1000 nM | 830 nM | N/A |
| MCF-7 | Breast Cancer | ~20 µM | N/A | 5.73 µM |
| MDA-MB-231 | Triple-Neg Breast | > 50 µM | 3.94 µM | 12.15 µM |
Interpretation: Dasatinib is unmatched in liquid tumors (CML) driven by Bcr-Abl. However, Class B analogs (e.g., 51am ) significantly outperform Dasatinib in solid tumors (Lung, Breast) where c-Met or VEGFR signaling dominates.
Mechanistic Validation
To validate the activity of these analogs, one must understand the signaling cascade blockade.
Diagram 2: Kinase Signaling Blockade Pathways
Caption: Class A analogs block the intrinsic activity of cytosolic kinases (Bcr-Abl), while Class B analogs target membrane-bound RTKs (c-Met), both converging on the inhibition of ERK/STAT pathways.
Experimental Protocols
Reliable data generation requires standardized protocols. The following methodologies are self-validating systems.
Chemical Synthesis Workflow
The synthesis of these analogs typically follows a Hantzsch thiazole synthesis followed by amide coupling.
Step-by-Step Protocol:
-
Cyclization: React a thioamide with an
-halo ketone in ethanol at reflux (70-80°C) for 2-4 hours.-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). Appearance of a fluorescent spot indicates thiazole formation.
-
-
Hydrolysis: Treat the ester intermediate with LiOH (1M) in THF/Water to generate the carboxylic acid.
-
Amide Coupling: Activate the acid using HATU or EDCI/HOBt in DMF. Add the specific aniline ( amine component) and DIPEA. Stir at RT for 12h.
-
Purification: Flash column chromatography is required to remove urea byproducts.
-
Diagram 3: Synthesis Workflow
Caption: General synthetic route. The modularity at Step 3 allows for the rapid generation of Class A and Class B libraries.
In Vitro Kinase Assay (ADP-Glo™)
To verify
-
Preparation: Dilute compounds in 100% DMSO (10mM stock). Create 10-point serial dilutions.
-
Reaction: Incubate kinase (e.g., c-Met, 2 ng/µL), substrate, and compound in reaction buffer for 10 min.
-
Initiation: Add ATP (10 µM) to start the reaction. Incubate for 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent to deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent to convert ADP to light.
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Self-Validation: Z-factor must be > 0.5 for the assay to be considered valid.
-
References
-
Das, J., et al. (2006).[2] "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[2] Journal of Medicinal Chemistry.
-
Cai, W.X., et al. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Molecules.
-
Zaki, I., et al. (2022).[3] "Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study." Molecules.
-
Lozier, A., et al. (2023). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell. (Contextual reference for Abl inhibition standards).
Sources
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- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Thiazole-5-carbonyl Chloride
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling highly reactive reagents like 1,3-thiazole-5-carbonyl chloride demands not just procedural adherence, but a deep, causal understanding of the chemistry involved. This guide provides a robust, field-proven framework for the safe and effective disposal of 1,3-thiazole-5-carbonyl chloride, ensuring the protection of personnel and the environment.
Understanding the Inherent Risks: The Reactivity of an Acyl Chloride
1,3-Thiazole-5-carbonyl chloride is a bifunctional molecule, but its immediate and most significant hazard profile is dictated by the acyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives. Their reactivity stems from the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.
This inherent reactivity leads to several critical hazards:
-
Violent Reaction with Nucleophiles: It reacts exothermically and often violently with water, alcohols, amines, and other nucleophilic substances.[1][2] This reaction is the basis for its utility in synthesis but presents a significant hazard during handling and disposal.
-
Corrosivity and Toxicity: Direct contact causes severe skin burns and serious eye damage.[2][3][4] The hydrolysis of the acyl chloride releases hydrogen chloride (HCl) gas, which is corrosive and toxic if inhaled.[2][5]
-
Moisture Sensitivity: The compound must be handled under anhydrous conditions, as atmospheric moisture is sufficient to initiate hydrolysis, leading to degradation of the material and the release of HCl gas.[3][6]
The thiazole ring, while generally stable, contains sulfur and nitrogen atoms.[7] Disposal procedures must account for the final disposition of this sulfur-containing heterocyclic compound in accordance with local environmental regulations.[8][9]
Hazard Profile Summary
| Hazard Class | Description | Primary Consequence |
| Corrosive | Causes severe skin burns and eye damage (Category 1B).[3][10] | Tissue damage upon contact. |
| Reactive | Reacts violently with water and other nucleophiles.[2][6] | Rapid heat generation, release of toxic HCl gas. |
| Inhalation Toxicity | Harmful if inhaled due to released HCl gas.[2] | Respiratory tract irritation and damage. |
| Metal Corrosivity | May be corrosive to metals.[3][4] | Degradation of metal containers and equipment. |
The Core Directive: Safe Disposal via Controlled Quenching
The cornerstone of safe disposal for any reactive acyl chloride is a process called quenching . This involves the controlled, deliberate reaction of the acyl chloride with a mild nucleophile to convert it into a stable, less reactive species before it is collected as hazardous waste. Simply placing unreacted 1,3-thiazole-5-carbonyl chloride into a waste container with other solvents is a recipe for a dangerous, uncontrolled reaction.
The fundamental principle is to hydrolyze the acyl chloride to its corresponding carboxylic acid (1,3-thiazole-5-carboxylic acid) and neutralize the resulting hydrochloric acid.
Disposal Workflow Overview
Caption: Workflow for the safe disposal of 1,3-thiazole-5-carbonyl chloride.
Step-by-Step Experimental Protocol for Disposal
This protocol is designed for small quantities (<10 g) of residual 1,3-thiazole-5-carbonyl chloride typically found in a research setting.
Part A: Personal Protective Equipment (PPE) and Engineering Controls
-
Chemical Fume Hood: ALL operations must be conducted inside a certified chemical fume hood to contain and exhaust the corrosive and toxic HCl gas evolved during the procedure.[1][11]
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1][3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[1]
Part B: The Quenching Procedure
Causality: The goal is to perform a controlled hydrolysis. Using a weak base like sodium bicarbonate (NaHCO₃) serves a dual purpose: it acts as the quenching agent (via the water in the solution) and simultaneously neutralizes the HCl and the resulting carboxylic acid as they are formed. This controlled approach prevents a rapid, violent reaction and contains the corrosive byproducts.
-
Prepare the Quenching Solution: In a beaker or flask appropriately sized to be no more than 25% full at the end of the procedure, prepare a 5-10% aqueous solution of sodium bicarbonate. Place this beaker in an ice-water bath to cool and to help absorb the heat of the reaction.
-
Slow Addition: With vigorous stirring, add the 1,3-thiazole-5-carbonyl chloride to the cold bicarbonate solution very slowly and in small portions (dropwise for liquids, or tiny spatula-tips for solids).[1]
-
Observe and Control: You will observe gas evolution (carbon dioxide). The rate of addition must be controlled to prevent excessive foaming and a runaway reaction.[1][5] If the reaction becomes too vigorous, stop the addition immediately until it subsides.
-
Ensure Complete Reaction: After all the acyl chloride has been added, continue stirring the mixture in the ice bath for at least 30 minutes, then remove it from the bath and allow it to stir at room temperature for another 1-2 hours to ensure the reaction is complete.[1]
Part C: Neutralization and Waste Collection
-
pH Verification: Once the reaction is complete (no more gas evolution), use pH paper or a calibrated pH meter to check the pH of the aqueous solution.
-
pH Adjustment: The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium bicarbonate solution. If it has become too basic, neutralize with a dilute acid (e.g., 1M HCl).
-
Waste Collection: Transfer the final, neutralized aqueous solution into a properly labeled hazardous waste container designated for aqueous waste.
-
Decontamination: Rinse all glassware that came into contact with 1,3-thiazole-5-carbonyl chloride with a suitable organic solvent (such as acetone) to remove any residue.[1] This solvent rinse must be collected in a separate, labeled hazardous waste container for non-halogenated organic waste.
Emergency Procedures
-
Spill: For a small spill inside the fume hood, absorb the material with an inert absorbent like sand or vermiculite.[4] Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the initial spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
By adhering to this guide, you ensure that a highly reactive and hazardous compound is managed with the scientific rigor it requires, transforming a potential danger into a controlled, safe, and routine laboratory procedure.
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-(1-Cyanoethyl)benzoyl chloride.
- CymitQuimica. (2024, July 4). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride.
- Apollo Scientific. (2022, May 16). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- PubChem. (n.d.). 4-Methyl-1,3-thiazole-5-carbonyl chloride.
- Fisher Scientific. (2010, September 7). SAFETY DATA SHEET - Acetyl chloride.
- GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
- New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. open.alberta.ca [open.alberta.ca]
- 10. 4-Methyl-1,3-thiazole-5-carbonyl chloride | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
